Product packaging for 4-Butyl-2-methylpiperidine(Cat. No.:)

4-Butyl-2-methylpiperidine

Cat. No.: B15264329
M. Wt: 155.28 g/mol
InChI Key: BVSKTUWAQHRJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Butyl-2-methylpiperidine is a useful research compound. Its molecular formula is C10H21N and its molecular weight is 155.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B15264329 4-Butyl-2-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-butyl-2-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-5-10-6-7-11-9(2)8-10/h9-11H,3-8H2,1-2H3

InChI Key

BVSKTUWAQHRJOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCNC(C1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-Butyl-2-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of a pyridine precursor, 4-butyl-2-methylpyridine, followed by its catalytic hydrogenation to the target piperidine. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation.

I. Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Suzuki-Miyaura Cross-Coupling - Synthesis of the intermediate, 4-butyl-2-methylpyridine, via a palladium-catalyzed cross-coupling reaction between a suitable 4-halo-2-methylpyridine and a butyl-organoboron reagent. This method offers high regioselectivity and functional group tolerance.

  • Step 2: Catalytic Hydrogenation - Reduction of the pyridine ring of 4-butyl-2-methylpyridine to the corresponding piperidine using a heterogeneous catalyst under a hydrogen atmosphere. This is a well-established and efficient method for the saturation of aromatic nitrogen heterocycles.

II. Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. The data for the Suzuki-Miyaura coupling is adapted from a representative procedure for the synthesis of 2-arylpyridines, and the data for the catalytic hydrogenation is based on established protocols for the reduction of substituted pyridines.

Parameter Step 1: Suzuki-Miyaura Coupling Step 2: Catalytic Hydrogenation
Starting Material 2-Chloro-4-methylpyridine4-Butyl-2-methylpyridine
Reagents n-Butylboronic acid, Pd(dppf)Cl₂, Na₃PO₄PtO₂, H₂ gas
Solvent DioxaneGlacial Acetic Acid
Temperature 80-100 °CRoom Temperature
Reaction Time 12-24 hours4-10 hours
Pressure N/A50-70 bar
Yield (approximate) 70-85%>90%
Purity >95% (after chromatography)>98% (after workup)

III. Experimental Protocols

Step 1: Synthesis of 4-Butyl-2-methylpyridine via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of halo-pyridines with alkylboronic acids.

Materials:

  • 2-Chloro-4-methylpyridine

  • n-Butylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Phosphate (Na₃PO₄)

  • Dioxane, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-methylpyridine (1.0 eq), n-butylboronic acid (1.2 eq), and sodium phosphate (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Add anhydrous dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-butyl-2-methylpyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a general and effective method for the hydrogenation of substituted pyridines.[1]

Materials:

  • 4-Butyl-2-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-butyl-2-methylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Add a catalytic amount of PtO₂ (5 mol %).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 4-10 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas from the reaction vessel.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by distillation under reduced pressure may be performed if necessary.

IV. Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Suzuki-Miyaura Cross-Coupling cluster_step2 Step 2: Catalytic Hydrogenation Start_Step1 2-Chloro-4-methylpyridine + n-Butylboronic acid Reagents_Step1 Pd(dppf)Cl₂, Na₃PO₄, Dioxane Start_Step1->Reagents_Step1 1. Reaction_Step1 Heating (80-100 °C) Reagents_Step1->Reaction_Step1 2. Intermediate 4-Butyl-2-methylpyridine Reaction_Step1->Intermediate 3. Yield: ~70-85% Start_Step2 4-Butyl-2-methylpyridine Intermediate->Start_Step2 Reagents_Step2 PtO₂, H₂, Glacial Acetic Acid Start_Step2->Reagents_Step2 4. Reaction_Step2 Pressure (50-70 bar), RT Reagents_Step2->Reaction_Step2 5. Final_Product This compound Reaction_Step2->Final_Product 6. Yield: >90%

Caption: Synthetic workflow for this compound.

Logical_Relationship Logical Relationship of Synthesis A Precursor Synthesis B Purification of Intermediate A->B Crude Product C Reduction of Pyridine Ring B->C Purified Intermediate D Workup and Isolation C->D Reaction Mixture E Final Product D->E Pure Product

References

Technical Guide: 4-Butyl-2-methylpiperidine and its Structural Isomer 1-Butyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties, structure, and synthesis of 4-Butyl-2-methylpiperidine. Due to the limited availability of specific experimental data for this compound, this document also provides a comprehensive overview of its structural isomer, 1-Butyl-4-methylpiperidine , for which more data is publicly accessible. This comparative approach aims to provide a valuable resource for researchers working with substituted piperidine scaffolds.

Chemical Identification and Structure

A thorough search for the specific isomer This compound did not yield a registered CAS number or significant experimental data. This suggests that this particular isomer may not be a common or commercially available compound.

In contrast, its structural isomer, 1-Butyl-4-methylpiperidine , is a well-documented chemical entity.

Table 1: Chemical Identification of 1-Butyl-4-methylpiperidine

IdentifierValue
Chemical Name 1-Butyl-4-methylpiperidine
CAS Number 103199-83-3[1]
Molecular Formula C10H21N[1]
IUPAC Name 1-butyl-4-methylpiperidine[1]

Chemical Structure of 1-Butyl-4-methylpiperidine:

Physicochemical Properties

Quantitative data for 1-Butyl-4-methylpiperidine is summarized below. No experimental data was found for this compound.

Table 2: Physicochemical Properties of 1-Butyl-4-methylpiperidine

PropertyValueSource
Molecular Weight 155.28 g/mol PubChem[1]
Computed XLogP3 2.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 155.167400 g/mol PubChem[1]
Monoisotopic Mass 155.167400 g/mol PubChem[1]
Topological Polar Surface Area 3.2 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Experimental Protocols: Synthesis

General Protocol for N-Alkylation of 4-Methylpiperidine:

Objective: To synthesize 1-Butyl-4-methylpiperidine via nucleophilic substitution.

Materials:

  • 4-Methylpiperidine

  • 1-Bromobutane (or other suitable butylating agent)

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 4-methylpiperidine and acetonitrile, add potassium carbonate.

  • To this stirred suspension, add 1-bromobutane dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-Butyl-4-methylpiperidine by column chromatography or distillation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted piperidine like 1-Butyl-4-methylpiperidine.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials (4-Methylpiperidine, 1-Bromobutane) B N-Alkylation Reaction A->B C Workup and Extraction B->C D Purification (Chromatography/Distillation) C->D E Pure 1-Butyl-4-methylpiperidine D->E F Structural Verification (NMR, MS) E->F G Purity Analysis (GC, HPLC) E->G

Caption: A logical workflow for the synthesis and subsequent characterization of 1-Butyl-4-methylpiperidine.

Role in Drug Development: A Conceptual Pathway

Piperidine derivatives are crucial scaffolds in medicinal chemistry. While specific signaling pathway interactions for 1-Butyl-4-methylpiperidine are not documented, the following diagram illustrates the conceptual role of such compounds in the drug discovery process.

G Conceptual Role of Piperidine Derivatives in Drug Discovery A Piperidine Scaffold (e.g., 1-Butyl-4-methylpiperidine) B Chemical Modification (Functional Group Addition) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: The conceptual pathway from a basic piperidine scaffold to a preclinical drug candidate.

References

Spectroscopic Profile of 1-Butyl-4-methylpiperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-butyl-4-methylpiperidine. The information is presented in a structured format to facilitate easy interpretation and comparison. Detailed experimental protocols and a visual workflow of the spectroscopic analysis process are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-butyl-4-methylpiperidine.

Table 1: ¹H NMR Spectroscopic Data for 1-Butyl-4-methylpiperidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for 1-Butyl-4-methylpiperidine

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Table 3: IR Spectroscopic Data for 1-Butyl-4-methylpiperidine

Wavenumber (cm⁻¹)Interpretation
Data not availableData not available

Table 4: Mass Spectrometry Data for 1-Butyl-4-methylpiperidine

m/zIonPredicted Collision Cross Section (CCS) (Ų)
156.17468[M+H]⁺138.3
178.15662[M+Na]⁺143.1
154.16012[M-H]⁻139.5
173.20122[M+NH₄]⁺158.2
194.13056[M+K]⁺141.8
138.16466[M+H-H₂O]⁺131.9
200.16560[M+HCOO]⁻156.9
214.18125[M+CH₃COO]⁻179.3
176.14207[M+Na-2H]⁻142.3
155.16685[M]⁺135.2
155.16795[M]⁻135.2

Note: The predicted Collision Cross Section (CCS) values are calculated using CCSbase.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, based on common practices for analyzing piperidine derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for similar compounds are typically recorded on a 400 MHz spectrometer for ¹H NMR and 100 MHz for ¹³C NMR.[2] The sample is usually dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2]

2.2. Infrared (IR) Spectroscopy

The IR spectrum for 1-butyl-4-methylpiperidine was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample (without solvent).[3] The data is typically collected over a range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Mass spectrometry data is generally acquired using a gas chromatography-mass spectrometry (GC-MS) system. The predicted collision cross-section values for various adducts of 1-butyl-4-methylpiperidine have been calculated.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_structure_elucidation Structure Elucidation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR Neat_Sample Neat Sample (for IR) Sample->Neat_Sample IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Neat_Sample->IR Process_NMR Process NMR Data (Fourier Transform, Phasing) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Identification) IR->Process_IR Process_MS Analyze Mass Spectrum (Fragmentation Pattern) MS->Process_MS Structure Final Structure Confirmation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Stereoisomers of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-Butyl-2-methylpiperidine, a substituted piperidine with potential applications in medicinal chemistry. Due to the presence of two chiral centers at the C2 and C4 positions, this compound exists as a set of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). This document will delve into the synthesis, separation, and potential pharmacological significance of these isomers, with a focus on their distinct three-dimensional arrangements which can lead to different biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for analogous 2,4-disubstituted piperidines to provide representative protocols and data.

Introduction to Piperidine Stereoisomers

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The introduction of multiple substituents on the piperidine ring gives rise to stereoisomerism, which can have profound effects on the pharmacological and toxicological profiles of a compound. In the case of this compound, the cis and trans diastereomers, each existing as a pair of enantiomers, are expected to exhibit distinct pharmacological properties due to their different spatial orientations, which dictate their interactions with biological targets. The cis isomer has both the butyl and methyl groups on the same side of the piperidine ring's plane, while the trans isomer has them on opposite sides.

Stereochemistry and Conformational Analysis

The stereoisomers of this compound arise from the two stereocenters at positions 2 and 4. This results in two pairs of enantiomers, which are diastereomers of each other (cis and trans).

  • cis-isomers: (2R,4S)-4-Butyl-2-methylpiperidine and (2S,4R)-4-Butyl-2-methylpiperidine

  • trans-isomers: (2R,4R)-4-Butyl-2-methylpiperidine and (2S,4S)-4-Butyl-2-methylpiperidine

The piperidine ring typically adopts a chair conformation to minimize steric strain. The relative stability of the cis and trans isomers, and their respective chair conformations (with substituents in axial or equatorial positions), is influenced by the steric bulk of the butyl and methyl groups. Generally, substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions.

A conformational analysis of related N-trifluoroacetyl-2-methoxy-4-methyl piperidine has shown that the trans isomers exist in chair conformations.[1] For this compound, the trans isomer with both bulky groups in equatorial positions would be expected to be the most stable.

Synthesis of Stereoisomers

The stereoselective synthesis of 2,4-disubstituted piperidines is a key challenge in organic chemistry. Several strategies can be employed to control the diastereoselectivity of the reaction. A common approach involves the catalytic hydrogenation of a substituted pyridine precursor. The choice of catalyst and reaction conditions can influence the cis/trans ratio of the resulting piperidine.

General Experimental Protocol for Synthesis (Hypothetical)

Reaction Scheme:

2-methyl-4-butylpyridine -> cis/trans-4-Butyl-2-methylpiperidine

Materials:

  • 2-methyl-4-butylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO2, 0.1 eq)

  • Ethanol (solvent)

  • Hydrogen gas (H2)

  • 5 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A solution of 2-methyl-4-butylpyridine in ethanol is placed in a high-pressure hydrogenation vessel.

  • Platinum(IV) oxide is added to the solution.

  • The vessel is sealed and flushed with hydrogen gas, and then pressurized to 50 psi.

  • The mixture is stirred at room temperature for 24 hours.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield a crude mixture of cis- and trans-4-Butyl-2-methylpiperidine.

  • The crude product is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give the free base.

Separation of Stereoisomers

The separation of the cis and trans diastereomers can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[2] The separation of the enantiomers requires a chiral stationary phase or derivatization with a chiral auxiliary followed by separation of the resulting diastereomers.[3]

General Experimental Protocol for HPLC Separation (Hypothetical)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Silica gel column (for diastereomer separation)

  • Chiral column (e.g., cellulose-based) for enantiomer separation

Conditions for Diastereomer Separation:

  • Mobile Phase: A mixture of hexane and isopropanol.

  • Detection: UV at 210 nm.

Procedure:

  • The mixture of cis and trans isomers is dissolved in the mobile phase.

  • The solution is injected onto the silica gel column.

  • The diastereomers are eluted with the mobile phase, and the fractions corresponding to each isomer are collected.

  • The identity and purity of the separated isomers are confirmed by NMR spectroscopy.

Spectroscopic Characterization

Data Type cis-4-Butyl-2-methylpiperidine (Predicted) trans-4-Butyl-2-methylpiperidine (Predicted)
¹H NMR (ppm) Characteristic shifts for methyl and butyl protons, with distinct coupling constants for axial and equatorial protons on the piperidine ring.Different chemical shifts and coupling constants for the ring protons compared to the cis isomer, reflecting the different stereochemistry.
¹³C NMR (ppm) Unique signals for each carbon atom, with the chemical shifts of the ring carbons being sensitive to the cis stereochemistry.The chemical shifts of the ring carbons will differ from the cis isomer, particularly for C2, C4, and the adjacent carbons.
Mass Spec (m/z) Expected molecular ion peak [M]+ and characteristic fragmentation pattern.Identical molecular ion peak [M]+ as the cis isomer, but potentially different relative abundances of fragment ions.

Pharmacological Activity

Substituted piperidines are known to exhibit a wide range of pharmacological activities, acting on the central nervous system and other biological targets.[4][5][6] The stereochemistry of these compounds is often critical for their biological activity. For instance, in a study of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be more potent and selective for the dopamine transporter than the trans-isomer.[7]

Potential Pharmacological Targets

Based on the activities of other dialkylpiperidines, the stereoisomers of this compound could potentially interact with:

  • Ion Channels: Modulation of sodium, potassium, or calcium channels.

  • Receptors: Agonistic or antagonistic activity at neurotransmitter receptors such as dopamine, serotonin, or muscarinic receptors.

  • Enzymes: Inhibition of enzymes like acetylcholinesterase.

The specific activity and potency of each stereoisomer would need to be determined through in vitro and in vivo pharmacological assays.

Visualization of Stereoisomers

The relationship between the different stereoisomers of this compound can be visualized as a logical flow.

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers_cis Enantiomers cluster_enantiomers_trans Enantiomers cis-4-Butyl-2-methylpiperidine cis-4-Butyl-2-methylpiperidine (2R,4S) (2R,4S) cis-4-Butyl-2-methylpiperidine->(2R,4S) (2S,4R) (2S,4R) cis-4-Butyl-2-methylpiperidine->(2S,4R) trans-4-Butyl-2-methylpiperidine trans-4-Butyl-2-methylpiperidine (2R,4R) (2R,4R) trans-4-Butyl-2-methylpiperidine->(2R,4R) (2S,4S) (2S,4S) trans-4-Butyl-2-methylpiperidine->(2S,4S) This compound This compound This compound->cis-4-Butyl-2-methylpiperidine Separation This compound->trans-4-Butyl-2-methylpiperidine Separation

Caption: Stereoisomeric relationship of this compound.

Conclusion

The stereoisomers of this compound represent a compelling area for further investigation in the field of medicinal chemistry. This technical guide has outlined the fundamental principles of their stereochemistry, potential synthetic and separation strategies based on analogous compounds, and their prospective pharmacological relevance. The distinct three-dimensional structures of the cis and trans isomers, and their respective enantiomers, are anticipated to lead to differential biological activities. Future research should focus on the development of specific stereoselective synthetic routes and the comprehensive pharmacological evaluation of each individual stereoisomer to unlock their full therapeutic potential.

References

Technical Guide on the Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules and natural products[1]. The specific substitution pattern of a piperidine ring can significantly influence its pharmacological properties. This document outlines a detailed synthetic pathway for 4-Butyl-2-methylpiperidine, a compound for which there is no readily identifiable commercial source. The presented methodology is designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing with the protection of commercially available 2-methyl-4-piperidone. The key steps are:

  • N-protection of 2-methyl-4-piperidone.

  • Grignard reaction with butylmagnesium bromide to introduce the butyl group at the C4 position.

  • Deoxygenation of the resulting tertiary alcohol.

  • Deprotection of the piperidine nitrogen to yield the final product.

Synthetic Pathway 2-Methyl-4-piperidone 2-Methyl-4-piperidone N-Boc-2-methyl-4-piperidone N-Boc-2-methyl-4-piperidone 2-Methyl-4-piperidone->N-Boc-2-methyl-4-piperidone 1. (Boc)2O, Base N-Boc-4-butyl-4-hydroxy-2-methylpiperidine N-Boc-4-butyl-4-hydroxy-2-methylpiperidine N-Boc-2-methyl-4-piperidone->N-Boc-4-butyl-4-hydroxy-2-methylpiperidine 2. BuMgBr, THF N-Boc-4-butyl-2-methylpiperidine N-Boc-4-butyl-2-methylpiperidine N-Boc-4-butyl-4-hydroxy-2-methylpiperidine->N-Boc-4-butyl-2-methylpiperidine 3. Barton-McCombie    Deoxygenation This compound This compound N-Boc-4-butyl-2-methylpiperidine->this compound 4. TFA or HCl

Figure 1: Proposed synthetic route for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (N-Boc-2-methyl-4-piperidone)

This procedure is adapted from the standard N-Boc protection of piperidones.

  • Materials: 2-methyl-4-piperidone hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 2-methyl-4-piperidone hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.5 equivalents) at 0 °C.

    • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate

This protocol is based on the Grignard addition to N-Boc-4-piperidone[2].

  • Materials: tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, Butylmagnesium bromide (in THF), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add butylmagnesium bromide (1.3 equivalents) dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, slowly warm the reaction mixture to 0 °C and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude tert-butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate can be used in the next step without further purification.

Grignard Reaction Mechanism cluster_0 Grignard Reaction on Piperidone Piperidone N-Boc-2-methyl-4-piperidone Intermediate Intermediate Complex Piperidone->Intermediate Nucleophilic Attack Grignard Bu-MgBr Grignard->Intermediate Alcohol N-Boc-4-butyl-4-hydroxy-2-methylpiperidine Intermediate->Alcohol Protonation (Workup)

Figure 2: Mechanism of the Grignard reaction.

Step 3: Deoxygenation of tert-Butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate

The Barton-McCombie deoxygenation is a reliable method for removing the tertiary hydroxyl group[3][4][5][6][7].

  • Materials: tert-Butyl 4-butyl-4-hydroxy-2-methylpiperidine-1-carboxylate, Phenyl chlorothionocarbonate, 4-Dimethylaminopyridine (DMAP), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.

  • Procedure:

    • Formation of the thiocarbonyl derivative: To a solution of the alcohol from Step 2 (1 equivalent) and DMAP (1.2 equivalents) in anhydrous dichloromethane, add phenyl chlorothionocarbonate (1.1 equivalents) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting thionocarbonate.

    • Radical deoxygenation: Dissolve the purified thionocarbonate (1 equivalent) in toluene. Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl this compound-1-carboxylate.

Barton-McCombie Deoxygenation Alcohol Tertiary Alcohol Thionocarbonate O-Aryl Thionocarbonate Alcohol->Thionocarbonate PhOC(S)Cl Alkyl_Radical Alkyl Radical Intermediate Thionocarbonate->Alkyl_Radical Bu3Sn• attack Product Deoxygenated Product Alkyl_Radical->Product Bu3SnH Bu3SnH Bu3SnH->Product H• donation Bu3Sn_Radical Bu3Sn• AIBN AIBN (Initiator) AIBN->Bu3Sn_Radical Initiates

Figure 3: Barton-McCombie deoxygenation workflow.

Step 4: Deprotection of tert-Butyl this compound-1-carboxylate

The final step is the removal of the N-Boc protecting group under acidic conditions[8][9].

  • Materials: tert-Butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected piperidine from Step 3 (1 equivalent) in dichloromethane.

    • Add an excess of trifluoroacetic acid (e.g., 10 equivalents) or a solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by distillation.

Quantitative Data

The following table summarizes the expected and known physical properties of relevant compounds. Data for the target compound is predicted based on structurally similar molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Reference
2-MethylpiperidineC₆H₁₃N99.17Liquid118-119[10]
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26Solid292.3±33.0[11]
1-Butyl-4-methylpiperidineC₁₀H₂₁N155.28Liquid-[12]
This compound C₁₀H₂₁N 155.28 Liquid (Predicted) - -

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the butyl group (a triplet around 0.9 ppm for the methyl group, and multiplets for the methylene groups), the methyl group on the piperidine ring (a doublet), and the protons on the piperidine ring. The ¹H NMR spectrum of 4-methylpiperidine shows a doublet for the methyl group at approximately 0.91 ppm[13].

    • ¹³C NMR will confirm the presence of all ten carbon atoms in the molecule. The ¹³C NMR spectrum of 4-butylamino-2,2,6,6-tetramethylpiperidine can provide a reference for the chemical shifts of a butyl group attached to a piperidine ring[14].

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.28 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should show C-H stretching and bending vibrations. The absence of a carbonyl (C=O) peak from the piperidone intermediate and a hydroxyl (O-H) peak from the alcohol intermediate would indicate the successful completion of the respective reactions.

Conclusion

While this compound is not commercially available, this guide provides a robust and feasible synthetic route for its preparation in a laboratory setting. The described protocols utilize well-established and reliable chemical transformations, offering researchers a clear pathway to access this and structurally related substituted piperidines for further investigation in drug discovery and development programs. Careful execution of the experimental procedures and thorough characterization of intermediates and the final product are crucial for a successful synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-2-methylpiperidine is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and biologically active compounds due to its ability to interact with various biological targets. Understanding the physical and chemical properties of substituted piperidines like this compound is crucial for drug design, synthesis, and formulation development. This document provides a detailed overview of its anticipated properties based on available data for analogous compounds.

Physical Properties

Precise experimental values for the physical properties of this compound are not extensively documented. However, we can infer its likely characteristics by examining closely related compounds. For comparison, data for 1-Butyl-4-methylpiperidine and 4-Methylpiperidine are provided below.

Table 1: Physical Properties of this compound and Related Compounds
PropertyThis compound (Predicted)1-Butyl-4-methylpiperidine[1]4-Methylpiperidine[2]
Molecular Formula C10H21NC10H21NC6H13N
Molecular Weight 155.28 g/mol 155.28 g/mol 99.17 g/mol
Appearance Likely a clear to slightly yellow liquid-Clear slightly yellow liquid[2]
Boiling Point Estimated to be in the range of 180-200 °CNo experimental data available124 °C
Density Estimated to be around 0.84-0.86 g/mLNo experimental data available0.838 g/mL at 25 °C
Solubility Expected to have low solubility in water and good solubility in organic solvents.No experimental data available-
Refractive Index --n20/D 1.446

Chemical Properties and Reactivity

This compound is a secondary amine, which dictates its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and nucleophilic.

  • Basicity: Like other alkylamines, this compound is expected to be a weak base and will react with acids to form the corresponding ammonium salts. The pKa of the conjugate acid is likely to be in the range of 10-11, typical for secondary amines.

  • Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile. It can participate in a variety of reactions, including:

    • Alkylation: Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium salts.

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Reaction with Carbonyls: Reaction with aldehydes and ketones to form enamines.

  • Oxidation: Secondary amines can be oxidized by reagents such as hydrogen peroxide or potassium permanganate to form hydroxylamines or nitroxides.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of liquid amines are well-established. The following are generalized procedures that can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample (about 0.5 mL) is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is immersed in the oil.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • Pycnometer (or a graduated cylinder and an electronic balance for a less precise measurement)

  • Electronic balance

  • Water bath (for temperature control)

  • Sample of this compound

Procedure:

  • The mass of a clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) to allow for thermal equilibration.

  • The pycnometer is removed from the water bath, dried, and its mass is accurately measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

  • The density of the sample is calculated using the formula: Density = Mass / Volume.

Synthesis Pathway

A common method for the synthesis of N-alkylated piperidines is through the reductive amination of a suitable ketone with an amine. A plausible synthetic route to this compound could involve the reaction of 4-butyl-2-methylpyridine with a reducing agent. A more general synthesis for a substituted piperidine is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Substituted Pyridine C Reduction A->C B Reducing Agent (e.g., H2/Pd, NaBH4) B->C D Substituted Piperidine C->D

Caption: General synthesis of a substituted piperidine via reduction of a pyridine.

Spectroscopic Data

While specific spectra for this compound are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features for this compound
SpectroscopyPredicted Features
¹H NMR - A broad singlet for the N-H proton. - A doublet for the methyl group at the 2-position. - Multiplets for the protons on the piperidine ring and the butyl chain.
¹³C NMR - A signal for the methyl carbon. - Signals for the four carbons of the butyl group. - Signals for the five carbons of the piperidine ring.
IR Spectroscopy - A characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. - C-H stretching vibrations for the alkyl groups around 2850-2960 cm⁻¹. - N-H bending vibration around 1590-1650 cm⁻¹.

Biological Activity and Applications

The biological activities of many piperidine derivatives are of significant interest to the pharmaceutical industry. Substituted piperidines are known to act as, for example, antimicrobial agents or to have effects on the central nervous system.[3] The specific biological profile of this compound would require experimental investigation. Its structural similarity to other biologically active piperidines suggests it could be a candidate for screening in various drug discovery programs.

Safety and Handling

Based on the GHS information for the isomeric 1-Butyl-4-methylpiperidine , this compound should be handled with care.[1]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[1] May also cause respiratory irritation.[1]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of this compound. While specific experimental data is limited, a reliable profile can be inferred from the properties of structurally related compounds and general principles of organic chemistry. The information presented here serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental validation of these properties is recommended for any practical application.

References

The Biological Activity of 4-Butyl-2-methylpiperidine: An Unexplored Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 4-Butyl-2-methylpiperidine. Despite the prevalence of the piperidine scaffold in a wide array of biologically active compounds and approved pharmaceuticals, this specific derivative remains largely uncharacterized.

At present, there is no available data on the mechanism of action, potential therapeutic effects, or toxicological profile of this compound. Scientific inquiry into this molecule appears to be a nascent field, with no published studies detailing its interactions with biological systems.

While information exists for structurally related compounds, such as various substituted piperidines, these analogs possess different functional groups and substitution patterns that significantly alter their physicochemical and pharmacological properties. Therefore, extrapolating biological activity from these related molecules to this compound would be highly speculative and scientifically unsound. For instance, studies on piperidine derivatives with antimicrobial or antifungal properties have been reported, but these compounds are structurally distinct and do not provide a reliable basis for predicting the activity of this compound.[1][2][3][4]

Similarly, chemical databases provide information on isomers like 1-Butyl-4-methylpiperidine, where the butyl group is attached to the piperidine nitrogen.[5] This positional difference fundamentally changes the molecule's structure and likely its biological targets and activity. Information is also available for precursors and simpler analogs like 4-methylpiperidine and various amino-substituted methylpiperidines.[6][7][8] However, this information pertains to their specific chemical properties and hazards and does not shed light on the biological potential of the title compound.

The absence of experimental data means that no quantitative metrics of efficacy or potency, such as IC50 or EC50 values, can be reported. Furthermore, no established experimental protocols for assessing the biological activity of this compound have been described in the literature. Consequently, it is not possible to detail any signaling pathways or experimental workflows related to this compound.

References

An In-depth Technical Guide to 4-Butyl-2-methylpiperidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-butyl-2-methylpiperidine derivatives and their analogs, with a particular focus on their synthesis, pharmacological properties, and associated experimental protocols. This class of compounds has garnered significant interest in medicinal chemistry, most notably for its members that act as allosteric modulators of G protein-coupled receptors (GPCRs), offering potential therapeutic applications in a range of neurological and physiological disorders.

Core Chemical Structure and Synthesis

The foundational scaffold of the compounds discussed herein is this compound. The synthesis of this core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the catalytic hydrogenation of a substituted pyridine precursor, namely 4-butyl-2-methylpyridine.

A plausible synthetic workflow for obtaining this compound is outlined below. This multi-step process begins with readily available starting materials and employs standard organic chemistry transformations.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product start1 2-Methylpyridine (alpha-picoline) step1 Alkylation of 2-Methylpyridine start1->step1 start2 Butyllithium or Butyl Grignard Reagent start2->step1 step2 Catalytic Hydrogenation step1->step2 step3 Purification step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Butyl-2-methylpyridine

  • To a solution of 2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.

  • Slowly add a solution of butyllithium (1.1 eq) in hexanes, maintaining the temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-butyl-2-methylpyridine.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve 4-butyl-2-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and agitate at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or conversion to a salt (e.g., hydrochloride) followed by recrystallization to yield the desired product as a mixture of cis and trans isomers.

Pharmacology and Mechanism of Action

A prominent derivative of the 4-butylpiperidine core, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been extensively studied as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This can lead to a more subtype-selective pharmacological profile, which is highly desirable in drug development.

Signaling Pathways of M1 Muscarinic Receptor Allosteric Agonists

AC-42 and its analogs have been shown to activate specific downstream signaling pathways upon binding to the M1 receptor. Notably, these allosteric agonists can stabilize receptor conformations that lead to the activation of Gαq/11- and Gαs-dependent signaling cascades. This results in the stimulation of phospholipase C (leading to inositol phosphate accumulation and calcium mobilization) and adenylyl cyclase (leading to cAMP accumulation), respectively.

A key feature of these allosteric agonists is their potential for biased signaling. For instance, AC-42 does not appear to promote the coupling of the M1 receptor to Gαi1/2 proteins, a pathway that can be activated by some orthosteric agonists. This differential activation of signaling pathways may translate to a more refined therapeutic effect with a reduced side-effect profile.

G cluster_receptor M1 Muscarinic Receptor cluster_ligands Ligands cluster_gproteins G Proteins cluster_effectors Downstream Effectors M1 M1 Receptor Gq Gαq/11 M1->Gq Gs Gαs M1->Gs Gi Gαi1/2 M1->Gi Not activated by AC-42 AC42 AC-42 (Allosteric Agonist) AC42->M1 Binds to allosteric site Ortho Orthosteric Agonist Ortho->M1 Binds to orthosteric site PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit

Caption: M1 receptor signaling by allosteric vs. orthosteric agonists.

Quantitative Data and Structure-Activity Relationships

CompoundTargetAssay TypepEC50 / pKiReference
AC-42M1 mAChRFunctional (Ca2+ mobilization)~6.5[1]
AC-42M2 mAChRFunctional (Ca2+ mobilization)Inactive[1]
AC-42M3 mAChRFunctional (Ca2+ mobilization)Inactive[1]
AC-42M4 mAChRFunctional (Ca2+ mobilization)Inactive[1]
AC-42M5 mAChRFunctional (Ca2+ mobilization)Inactive[1]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration. A higher value indicates greater potency.

The SAR for this class of compounds is complex. Key modifications to the 4-butylpiperidine core, the linker, and the aromatic moiety can significantly impact potency, selectivity, and the nature of the allosteric modulation (e.g., agonist, positive allosteric modulator, or negative allosteric modulator).

Key Experimental Protocols

Radioligand Binding Assay for M1 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the M1 muscarinic receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes expressing M1 receptors incubation Incubate membranes, radioligand, and test compound prep1->incubation prep2 Prepare radioligand solution (e.g., [3H]NMS) prep2->incubation prep3 Prepare serial dilutions of test compound prep3->incubation separation Separate bound from free radioligand via vacuum filtration incubation->separation detection Quantify bound radioactivity using liquid scintillation counting separation->detection analysis Determine IC50 and calculate Ki detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 20-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS) near its Kd value.

    • Varying concentrations of the unlabeled test compound.

    • For determination of non-specific binding, add a high concentration of a known M1 antagonist (e.g., atropine).

    • Bring the final volume to 250 µL with assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The ability of its derivatives to act as allosteric modulators of important drug targets like the M1 muscarinic receptor highlights the potential of this chemical class. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their translation into clinical candidates. This guide provides a foundational understanding of the synthesis, pharmacology, and experimental evaluation of this compound derivatives, intended to aid researchers in this exciting field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Butyl-2-methylpiperidine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications as a versatile chemical intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. The piperidine scaffold is a common structural motif found in numerous pharmaceuticals and biologically active compounds. The presence of a butyl group at the 4-position and a methyl group at the 2-position provides steric and electronic properties that can be exploited for the synthesis of novel compounds with specific biological activities or material properties.

These application notes provide an overview of the potential uses of this compound as a chemical intermediate, along with detailed experimental protocols for its derivatization.

Disclaimer: The following protocols are based on general chemical principles and analogies to similar piperidine derivatives due to a lack of specific literature for this compound. These should be considered as starting points for experimental design and may require optimization.

I. Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from commercially available 2-methyl-4-piperidone.

Diagram: Proposed Synthesis of this compound

G A 2-Methyl-4-piperidone B Wittig Reaction Intermediate A->B n-BuLi, (C4H9)Ph3PBr C 4-Butylidene-2-methylpiperidine B->C D This compound C->D H2, Pd/C

Caption: Proposed two-step synthesis of this compound from 2-methyl-4-piperidone via a Wittig reaction followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Butylidene-2-methylpiperidine

  • To a stirred suspension of butyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C.

  • Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-methyl-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-butylidene-2-methylpiperidine.

Step 2: Synthesis of this compound

  • To a solution of 4-butylidene-2-methylpiperidine (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

II. Applications as a Chemical Intermediate

This compound can serve as a key building block for the synthesis of more complex molecules through reactions involving the secondary amine of the piperidine ring.

1. N-Alkylation

The nitrogen atom of this compound can be readily alkylated to introduce various functional groups.

Diagram: N-Alkylation of this compound

G A This compound B N-Alkylated Product A->B Base (e.g., K2CO3), Solvent (e.g., DMF) C R-X (Alkyl Halide) C->B

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation with Benzyl Bromide

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-butyl-2-methylpiperidine.

2. N-Acylation

The secondary amine can be acylated to form amides, which are important functional groups in many pharmaceutical compounds.

Diagram: N-Acylation of this compound

G A This compound B N-Acylated Product (Amide) A->B Base (e.g., Triethylamine), Solvent (e.g., DCM) C R-COCl (Acyl Chloride) C->B

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation with Benzoyl Chloride

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-benzoyl-4-butyl-2-methylpiperidine.

3. Reductive Amination

This compound can be used in reductive amination reactions with aldehydes or ketones to form more complex tertiary amines.

Diagram: Reductive Amination using this compound

G A This compound C Imine/Iminium Intermediate A->C B Aldehyde/Ketone (R-CO-R') B->C D N-Substituted Product C->D Reducing Agent (e.g., NaBH(OAc)3)

Caption: Workflow for the reductive amination of an aldehyde or ketone with this compound.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-4-butyl-2-methylpiperidine.

III. Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the reactions described above. Actual yields may vary depending on experimental conditions and optimization.

ReactionReactant 1Reactant 2ProductProposed Yield (%)
N-Alkylation This compoundBenzyl bromideN-benzyl-4-butyl-2-methylpiperidine85-95
N-Acylation This compoundBenzoyl chlorideN-benzoyl-4-butyl-2-methylpiperidine90-98
Reductive Amination This compoundBenzaldehydeN-benzyl-4-butyl-2-methylpiperidine80-90

IV. Conclusion

This compound is a promising chemical intermediate for the synthesis of a wide range of N-substituted piperidine derivatives. The protocols outlined in these application notes provide a foundation for researchers and scientists to explore the utility of this compound in drug discovery and materials science. The versatility of the piperidine scaffold, combined with the specific substitution pattern of this molecule, offers opportunities for the development of novel compounds with tailored properties. Further research and optimization of these reactions are encouraged to fully realize the potential of this compound as a valuable building block in organic synthesis.

Application Notes and Protocols: 4-Butyl-2-methylpiperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of the 4-Butyl-2-methylpiperidine scaffold in medicinal chemistry, with a focus on its role as a key structural motif in the development of selective receptor modulators. The protocols provided are based on established methodologies for the synthesis and pharmacological characterization of piperidine-based compounds.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a variety of biological macromolecules. The introduction of alkyl substituents, such as a butyl group at the 4-position and a methyl group at the 2-position, can significantly influence the physicochemical properties and pharmacological activity of the resulting molecule. These substitutions can enhance lipophilicity, modulate pKa, and provide specific steric interactions within a receptor binding pocket, leading to improved potency, selectivity, and pharmacokinetic profiles.[2]

While direct and extensive research on this compound as a standalone therapeutic agent is limited in publicly available literature, its core structure is represented in more complex molecules that have been investigated for their therapeutic potential. A notable example is the exploration of 4-alkylpiperidine derivatives in the context of G-protein coupled receptor (GPCR) modulation.

Case Study: A 4-Butylpiperidine Derivative as a Muscarinic M1 Receptor Agonist

A key example illustrating the potential of the 4-butylpiperidine moiety is the compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) . This molecule, which contains a 4-butylpiperidine core, has been identified as a selective allosteric agonist of the muscarinic M1 (M1) receptor.[3] Allosteric modulators offer a promising therapeutic approach by binding to a site on the receptor that is distinct from the endogenous ligand binding site, allowing for a more nuanced modulation of receptor activity. The investigation of AC-42 provides valuable insights into how the 4-butylpiperidine scaffold can be incorporated into molecules designed to target specific receptors.

Quantitative Pharmacological Data of AC-42

The following table summarizes the pharmacological data for AC-42, demonstrating its activity as a muscarinic M1 receptor agonist.

ParameterValueCell LineAssayReference
EC50 (Inositol Phosphate Accumulation) 320 nMCHO cells expressing human M1 receptorInositol Phosphate Accumulation[3]
EC50 (Intracellular Calcium Mobilization) 180 nMCHO cells expressing human M1 receptorIntracellular Calcium Mobilization[3]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A generalized, multi-step synthesis is outlined below, based on common organic chemistry transformations.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2-Methylpyridine

  • n-Butyllithium

  • 1-Bromobutane

  • Hydrogen gas

  • Palladium on carbon (Pd/C) or Platinum oxide (PtO₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Hydrogenation apparatus

Procedure:

  • Alkylation of 2-Methylpyridine: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylpyridine in anhydrous diethyl ether or THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add one equivalent of n-butyllithium solution dropwise while maintaining the temperature at -78 °C. The solution will typically turn a deep red or orange color, indicating the formation of the lithiated species. d. Stir the reaction mixture at -78 °C for 1 hour. e. Slowly add one equivalent of 1-bromobutane dropwise to the reaction mixture. f. Allow the reaction to slowly warm to room temperature and stir overnight. g. Quench the reaction by carefully adding water. h. Extract the aqueous layer with diethyl ether. i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-butyl-2-methylpyridine. j. Purify the crude product by column chromatography on silica gel.

  • Reduction of the Pyridine Ring: a. Dissolve the purified 4-butyl-2-methylpyridine in methanol or ethanol in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C or PtO₂ to the solution. c. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may need optimization). d. Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (this may take several hours to days). e. Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to yield this compound. g. The product can be further purified by distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent basification.

Pharmacological Characterization Protocols

The following protocols are based on the methods used to characterize the 4-butylpiperidine derivative, AC-42, as a muscarinic M1 receptor agonist. These assays are fundamental in drug discovery for assessing the functional activity of compounds at Gq-coupled GPCRs.

Protocol 2: Inositol Phosphate Accumulation Assay

Objective: To determine the potency of a test compound (e.g., a this compound derivative) in stimulating inositol phosphate (IP) accumulation in cells expressing a Gq-coupled receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor (CHO-hM1).

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Inositol-free medium.

  • [³H]myo-inositol.

  • Lithium chloride (LiCl) solution.

  • Test compound stock solution (in DMSO or appropriate solvent).

  • Agonist and antagonist reference compounds.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture and Labeling: a. Culture CHO-hM1 cells to near confluency in appropriate cell culture flasks. b. Seed the cells into 24-well plates and grow to ~80-90% confluency. c. Wash the cells with inositol-free medium. d. Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (e.g., 0.5 µCi/well).

  • Compound Treatment: a. Wash the labeled cells with a buffer (e.g., HEPES-buffered saline). b. Pre-incubate the cells with a LiCl solution (typically 10 mM final concentration) for 15-30 minutes at 37 °C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs. c. Add varying concentrations of the test compound to the wells. Include a vehicle control and a positive control (a known M1 agonist). d. Incubate for a defined period (e.g., 30-60 minutes) at 37 °C.

  • Extraction and Quantification of Inositol Phosphates: a. Terminate the incubation by aspirating the medium and adding ice-cold formic acid (e.g., 0.1 M). b. Incubate on ice for 30 minutes to lyse the cells and extract the inositol phosphates. c. Neutralize the lysates with a suitable buffer. d. Apply the lysates to columns containing Dowex AG1-X8 resin. e. Wash the columns to remove free [³H]myo-inositol. f. Elute the total [³H]inositol phosphates with a high-molarity formate buffer. g. Add the eluate to scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the radioactive counts against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to induce an increase in intracellular calcium concentration in cells expressing a Gq-coupled receptor.

Materials:

  • CHO-hM1 cells.

  • Cell culture medium.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound stock solution.

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: a. Seed CHO-hM1 cells into black-walled, clear-bottom microplates and allow them to attach and grow overnight to form a confluent monolayer.

  • Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in assay buffer. b. Aspirate the culture medium from the cells and add the dye loading buffer to each well. c. Incubate the plate at 37 °C for 30-60 minutes in the dark to allow for dye uptake. d. After incubation, wash the cells with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well.

  • Calcium Flux Measurement: a. Prepare a compound plate with serial dilutions of the test compound at a concentration higher than the final desired concentration (e.g., 5x). b. Place both the cell plate and the compound plate into the fluorescence plate reader. c. Set the instrument to record fluorescence intensity over time. Establish a stable baseline fluorescence reading for each well. d. Program the instrument to inject the test compound from the compound plate into the cell plate. e. Continue to record the fluorescence intensity immediately after compound addition to capture the transient increase in intracellular calcium.

  • Data Analysis: a. The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the change in fluorescence against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathway of a Gq-Coupled Receptor

Gq_Signaling_Pathway Agonist Agonist (e.g., 4-Butylpiperidine derivative) GPCR Gq-Coupled Receptor (e.g., Muscarinic M1) Agonist->GPCR Binds to G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-protein coupled receptor signaling pathway.

Experimental Workflow for In Vitro Pharmacological Assays

Experimental_Workflow start Start: Test Compound (this compound derivative) cell_culture Cell Culture (CHO-hM1 cells) start->cell_culture ip_assay Inositol Phosphate Accumulation Assay cell_culture->ip_assay ca_assay Intracellular Calcium Mobilization Assay cell_culture->ca_assay data_analysis_ip Data Analysis: EC₅₀ Determination (IP) ip_assay->data_analysis_ip data_analysis_ca Data Analysis: EC₅₀ Determination (Ca²⁺) ca_assay->data_analysis_ca conclusion Conclusion: Pharmacological Profile data_analysis_ip->conclusion data_analysis_ca->conclusion

Caption: Workflow for pharmacological characterization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. As demonstrated by the case study of AC-42, a 4-butylpiperidine-containing molecule, this structural motif can be incorporated into compounds that exhibit high potency and selectivity for specific biological targets, such as GPCRs. The provided synthetic and pharmacological protocols offer a foundational framework for researchers to explore the potential of this compound and its derivatives in their own drug discovery programs. Further derivatization and structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols for 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and illustrative in nature. Due to the limited availability of specific experimental data for 4-Butyl-2-methylpiperidine in the public domain, these procedures have been adapted from general methods for the synthesis and evaluation of substituted piperidine derivatives. The quantitative data presented is for representative purposes only and does not reflect actual experimental results.

Synthesis and Characterization

This section outlines a potential synthetic route for this compound, followed by purification and analytical characterization protocols.

Synthesis of this compound

A plausible method for the synthesis of this compound is the catalytic hydrogenation of 4-butyl-2-methylpyridine. This two-step process involves the initial synthesis of the pyridine precursor followed by its reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Butyl-2-methylpyridine

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylpyridine (1.0 eq), and anhydrous dichloromethane.

  • Grignard Reagent Preparation: In a separate flask, prepare butylmagnesium bromide by reacting butyl bromide (1.2 eq) with magnesium turnings (1.3 eq) in anhydrous diethyl ether.

  • Coupling Reaction: Cool the solution of 2-methylpyridine to 0°C and slowly add the prepared Grignard reagent. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-butyl-2-methylpyridine.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-butyl-2-methylpyridine (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (Adam's catalyst, 0.05 eq) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 24 hours.

  • Workup: Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

Quantitative Synthetic Data (Hypothetical)

ParameterValue
Starting Material2-Methylpyridine
Final ProductThis compound
Theoretical Yield (g)15.5
Actual Yield (g)11.2
Yield (%)72.3
Purity (by GC-MS)>98%
Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra. The spectra should be consistent with the proposed structure, showing characteristic peaks for the butyl group, the methyl group, and the piperidine ring protons and carbons.

  • Mass Spectrometry (MS):

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₂₁N, MW: 155.28).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire an IR spectrum of the neat liquid.

    • The spectrum should display characteristic N-H stretching and C-H stretching and bending vibrations.

Pharmacological Screening Workflow

Given that many piperidine derivatives exhibit biological activity, a general screening workflow is proposed to evaluate the potential pharmacological properties of this compound.

Experimental Protocol:

  • Solubilization: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.

  • Antimicrobial Activity Assays:

    • Broth Microdilution Method: Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare serial dilutions of the compound in a 96-well plate containing microbial growth medium.

    • Inoculate the wells with a standardized microbial suspension.

    • Incubate under appropriate conditions and determine the lowest concentration that inhibits visible growth.

  • Cytotoxicity Assay:

    • MTT Assay: Evaluate the cytotoxic effect on a human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293).

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for 48 hours.

    • Add MTT reagent and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical Pharmacological Screening Data

AssayOrganism/Cell LineResult (MIC/IC50 in µM)
AntibacterialStaphylococcus aureus25
AntibacterialEscherichia coli>100
AntifungalCandida albicans50
CytotoxicityHeLa15
CytotoxicityHEK29380

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Crude Product reaction->workup purification Purification workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir antimicrobial Antimicrobial Assays purification->antimicrobial cytotoxicity Cytotoxicity Assays purification->cytotoxicity data_analysis Data Analysis antimicrobial->data_analysis cytotoxicity->data_analysis gpcr_pathway ligand This compound (Ligand) receptor GPCR ligand->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Application of Substituted Piperidines in Catalysis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Beyond their intrinsic biological activities, chiral substituted piperidines and their derivatives have emerged as powerful tools in the field of catalysis, enabling the stereoselective synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of substituted piperidine-type structures in two key areas of catalysis: organocatalysis and transition metal-catalyzed cross-coupling reactions. While the initial query focused on 4-butyl-2-methylpiperidine, the available literature does not provide specific catalytic applications for this exact molecule. Therefore, this guide presents well-documented examples using closely related and representative substituted piperidine-like structures to illustrate the principles and practices of their application in catalysis.

Application Note 1: Asymmetric Organocatalysis with a Chiral Cyclic Amine

Introduction: Chiral cyclic amines, such as proline and its derivatives, are highly effective organocatalysts for a variety of asymmetric transformations. These catalysts operate via an enamine or iminium ion mechanism, mimicking the function of natural enzymes. One of the most significant applications of these catalysts is the asymmetric Mannich reaction, which allows for the direct, three-component synthesis of chiral β-amino carbonyl compounds—key building blocks for the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3]

(S)-Proline, a pyrrolidine-based catalyst, serves as an excellent and well-documented model for the catalytic activity of chiral cyclic secondary amines, including substituted piperidines.

Reaction Principle: The (S)-Proline-catalyzed asymmetric Mannich reaction involves the reaction of a ketone, an aldehyde, and an amine. The proline catalyst first reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the imine, formed in situ from the aldehyde and the amine, in a stereocontrolled manner. Subsequent hydrolysis releases the chiral β-amino carbonyl product and regenerates the catalyst.[1][2]

Quantitative Data Summary

The following table summarizes the results of the (S)-Proline-catalyzed three-component Mannich reaction between various aldehydes, p-anisidine, and acetone, as reported by List et al.[1][2][3]

EntryAldehydeTime (h)Yield (%)ee (%)
1p-Nitrobenzaldehyde125094
2Benzaldehyde244592
3p-Chlorobenzaldehyde126196
4Isovaleraldehyde4830>99
5Cyclohexanecarboxaldehyde484298
Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Mannich Reaction

This protocol is adapted from the general procedure described by List et al.[1]

Materials:

  • (S)-Proline (catalyst)

  • Aldehyde (1.0 mmol)

  • p-Anisidine (1.1 mmol, 135 mg)

  • Acetone (2 mL)

  • Dimethyl sulfoxide (DMSO) (8 mL)

  • Phosphate-buffered saline (PBS) solution (pH 7.4)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a clean, dry reaction vial, add (S)-proline (0.35 mmol, 40 mg).

  • Add p-anisidine (1.1 mmol, 135 mg) and the aldehyde (1.0 mmol) to the vial.

  • Add 8 mL of DMSO and 2 mL of acetone to the reaction mixture.

  • Stir the resulting suspension at room temperature for the time specified in the data table (12-48 hours).

  • Upon completion of the reaction (monitored by TLC), add 20 mL of phosphate-buffered saline (PBS) solution (pH 7.4) to the reaction mixture.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure β-amino carbonyl product.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Catalytic Cycle Diagram

Mannich_Cycle Catalyst (S)-Proline Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Mannich_Adduct Mannich Adduct (Iminium Ion) Enamine->Mannich_Adduct + Imine Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Imine->Mannich_Adduct Product β-Amino Carbonyl Product Mannich_Adduct->Product + H₂O Product->Catalyst - Catalyst H2O H₂O H2O_in H₂O H2O_in->Product

Caption: Catalytic cycle of the (S)-Proline-catalyzed asymmetric Mannich reaction.

Application Note 2: Substituted Piperidines in Transition Metal-Catalyzed Cross-Coupling

Introduction: In addition to their role as organocatalysts, substituted piperidines are frequently incorporated into the structure of ligands for transition metal catalysis. These ligands play a crucial role in modulating the reactivity and selectivity of the metal center. For instance, phosphine ligands bearing piperidine moieties have been successfully employed in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Reaction Principle: In a typical Suzuki-Miyaura cross-coupling, a palladium catalyst, supported by a phosphine ligand, facilitates the reaction between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate. The ligand stabilizes the palladium catalyst, influences the rates of oxidative addition and reductive elimination, and can impart specific steric and electronic properties to the catalytic complex, thereby affecting the reaction's efficiency and selectivity. A piperidine moiety within the ligand can influence its solubility and steric bulk.

Hypothetical Quantitative Data Summary

The following table illustrates the potential performance of a hypothetical palladium catalyst system with a piperidine-containing phosphine ligand (L1) in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideLigandYield (%)
14-BromoanisoleL195
24-BromotolueneL192
31-Bromo-4-(trifluoromethyl)benzeneL188
42-BromopyridineL185
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor

  • Piperidine-containing phosphine ligand (e.g., a custom-synthesized ligand)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol)

  • Toluene or another suitable solvent (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the piperidine-containing phosphine ligand (0.04 mmol).

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., toluene, 5 mL) and water (1 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0L2->OxAdd + Ar-X Transmetalation Transmetalation Complex (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'-B(OH)₂ + Base Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination Product->Pd0L2 - Pd(0)L₂ ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation BaseX [B(OH)₂X]⁻ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in synthetic piperidine derivatives for various industrial and pharmaceutical applications necessitates robust and reliable analytical methods for their detection and quantification. 4-Butyl-2-methylpiperidine is a substituted piperidine for which validated analytical procedures are crucial for quality control, pharmacokinetic studies, and environmental monitoring. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. The high sensitivity and selectivity of mass spectrometry make it ideal for detecting low concentrations in complex matrices.

Application Note:

This method is suitable for the quantification of this compound in pharmaceutical preparations and biological fluids. The protocol employs a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with formic acid as a modifier to ensure good peak shape and ionization efficiency. Detection is achieved using a tandem mass spectrometer in positive electrospray ionization (ESI) mode, which provides high selectivity and sensitivity.

Experimental Protocol:

a) Sample Preparation (from a biological matrix e.g., Plasma):

  • To 500 µL of plasma sample, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the HPLC-MS system.

b) HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]

  • Column: Phenomenex Gemini C18 (5 µm, 250 x 4.6 mm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30°C.

  • Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • MS/MS Transition: The specific precursor and product ions for this compound would need to be determined by direct infusion, but a plausible transition would be based on its molecular weight (155.28 g/mol ). For example, m/z 156.2 -> [fragment ion].

Quantitative Data Summary:

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Recovery90 - 105%
Precision (RSD%)< 15%

Experimental Workflow Diagram:

HPLCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC Inject MS MS/MS Detection (ESI+) HPLC->MS Data Data Acquisition and Quantification MS->Data

HPLC-MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a suitable alternative for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.

Application Note:

This method describes the quantification of this compound in organic solvents or as a neat substance, which is useful for quality control of the pure compound or in reaction mixtures. The method utilizes a non-polar capillary column for separation, followed by electron ionization (EI) mass spectrometry for detection and quantification. For analysis in more complex matrices, a derivatization step may be necessary to improve volatility and peak shape.

Experimental Protocol:

a) Sample Preparation (Simple Dilution):

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Add an appropriate internal standard (e.g., a structural analog with a different retention time).

b) GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. The NIST WebBook provides mass spectra for 2-methylpiperidine and 4-methylpiperidine which can suggest likely fragmentation patterns.[4][5]

Quantitative Data Summary:

ParameterValue
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Recovery95 - 108%
Precision (RSD%)< 10%

Experimental Workflow Diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Neat or Solution Sample Dilute Dilution in Solvent Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS GC GC Separation (HP-5ms Column) Add_IS->GC Inject MS MS Detection (EI) GC->MS Data Data Acquisition and Quantification MS->Data

GC-MS Experimental Workflow

Spectroscopic Characterization

For unequivocal identification and structural confirmation, spectroscopic methods are indispensable.

Application Note:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for the structural elucidation and confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while IR spectroscopy identifies the functional groups present in the molecule.

Protocol:

  • ¹H and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire the spectra on a 400 MHz or higher NMR spectrometer.

  • FTIR: Analyze a thin film of the neat liquid sample between salt plates (e.g., NaCl) or as a KBr pellet if the sample is solid, using a Fourier Transform Infrared spectrometer.

Logical Relationship of Analytical Methods:

Analytical_Strategy Screening Initial Screening (TLC, GC-FID) Quantification Quantification (HPLC-MS or GC-MS) Screening->Quantification Confirmation Structural Confirmation (NMR, IR) Quantification->Confirmation Final_Report Final Report Quantification->Final_Report Confirmation->Final_Report

Overall Analytical Strategy

References

Application Notes and Protocols: 4-Butyl-2-methylpiperidine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-butyl-2-methylpiperidine as a chiral building block in the synthesis of complex, biologically active molecules. The following sections detail its application in the development of a potent neurokinin-1 (NK-1) receptor antagonist, including a detailed synthetic protocol, quantitative data, and workflow visualizations.

Introduction to this compound

This compound is a substituted piperidine derivative that holds significant promise as a scaffold in medicinal chemistry. The piperidine ring is a highly privileged structure, found in a wide array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with biological targets.[1][2] The specific substitution pattern of a butyl group at the 4-position and a methyl group at the 2-position offers a unique combination of lipophilicity and stereochemistry that can be exploited to fine-tune the pharmacological profile of a lead compound. The presence of two stereocenters allows for the synthesis of four possible stereoisomers, providing a platform for detailed structure-activity relationship (SAR) studies.

Application Example: Synthesis of a Novel Neurokinin-1 (NK-1) Receptor Antagonist

This section outlines the proposed use of this compound in the synthesis of a novel analog of the potent and selective NK-1 receptor antagonist, CP-99,994. NK-1 receptor antagonists have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as mood and anxiety disorders.[3][4] The core structure of many NK-1 antagonists features a substituted piperidine ring, which is crucial for their high-affinity binding to the receptor.[5][6] By incorporating the this compound scaffold, we aim to explore the impact of this specific substitution pattern on the antagonist's potency and pharmacokinetic properties.

The proposed target molecule, (2S,3S)-N-((5-(tert-butyl)-2-methoxyphenyl)methyl)-3-((4-butyl-2-methylpiperidin-1-yl)methyl)-2-phenylpiperidin-1-amine (a novel CP-99,994 analog), leverages the established pharmacophore of CP-99,994 while introducing the novel this compound moiety.

Logical Workflow for the Synthesis of the Novel NK-1 Antagonist

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A This compound E Nucleophilic Substitution A->E B (2S,3S)-N-Boc-3-(hydroxymethyl)-2-phenylpiperidine C Mesylation of Hydroxymethylpiperidine B->C D (2S,3S)-N-Boc-3-((methylsulfonyloxy)methyl)-2-phenylpiperidine C->D D->E F (2S,3S)-N-Boc-3-((4-butyl-2-methylpiperidin-1-yl)methyl)-2-phenylpiperidine E->F G Boc Deprotection F->G H (2S,3S)-3-((4-butyl-2-methylpiperidin-1-yl)methyl)-2-phenylpiperidine G->H I Reductive Amination H->I J Final Product: Novel NK-1 Antagonist I->J

Caption: Synthetic workflow for the novel NK-1 antagonist.

Experimental Protocols

The following protocols are adapted from established syntheses of CP-99,994 and related analogs and are proposed for the synthesis of the novel antagonist incorporating this compound.

Protocol 1: Synthesis of (2S,3S)-N-Boc-3-(((methylsulfonyl)oxy)methyl)-2-phenylpiperidine (Intermediate D)
  • Dissolution: Dissolve (2S,3S)-N-Boc-3-(hydroxymethyl)-2-phenylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the pure mesylate D .

Protocol 2: Synthesis of (2S,3S)-N-Boc-3-((4-butyl-2-methylpiperidin-1-yl)methyl)-2-phenylpiperidine (Intermediate F)
  • Reactant Mixture: To a solution of the mesylate D (1.0 eq) in anhydrous acetonitrile (15 mL/mmol), add this compound (1.2 eq) and potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to 80 °C and stir overnight.

  • Cooling and Filtration: Cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield intermediate F .

Protocol 3: Synthesis of the Final Product - (2S,3S)-N-((5-(tert-butyl)-2-methoxyphenyl)methyl)-3-((4-butyl-2-methylpiperidin-1-yl)methyl)-2-phenylpiperidin-1-amine
  • Boc Deprotection: Dissolve intermediate F (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to yield the crude amine hydrochloride salt H .

  • Reductive Amination: To a solution of the crude amine H (1.0 eq) and 5-(tert-butyl)-2-methoxybenzaldehyde (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Quenching: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the mixture with DCM.

  • Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the final product.

Quantitative Data Summary

The following table summarizes expected and reported data for key intermediates and the final product, based on analogous syntheses.

CompoundStepStarting MaterialProductExpected Yield (%)Purity (%)Analytical Method
D Mesylation(2S,3S)-N-Boc-3-(hydroxymethyl)-2-phenylpiperidine(2S,3S)-N-Boc-3-((methylsulfonyloxy)methyl)-2-phenylpiperidine85-95>95¹H NMR, LC-MS
F Nucleophilic SubstitutionIntermediate D and this compound(2S,3S)-N-Boc-3-((4-butyl-2-methylpiperidin-1-yl)methyl)-2-phenylpiperidine60-75>95¹H NMR, ¹³C NMR, LC-MS
Final Product Reductive AminationIntermediate H and 5-(tert-butyl)-2-methoxybenzaldehydeNovel NK-1 Antagonist50-65>98¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Signaling Pathway and Mechanism of Action

The synthesized novel compound is designed to act as an antagonist at the neurokinin-1 (NK-1) receptor, also known as the substance P receptor. Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and mood regulation.

G cluster_0 Cellular Environment SP Substance P (Ligand) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds and Activates Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca2->Response PKC->Response Antagonist Novel NK-1 Antagonist (this compound derivative) Antagonist->NK1R Blocks Binding

Caption: NK-1 receptor signaling and antagonist inhibition.

The binding of substance P to the NK-1 receptor activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. These downstream signaling events lead to various cellular responses. The novel antagonist, by competitively binding to the NK-1 receptor, is expected to block the binding of substance P, thereby inhibiting this signaling cascade.

Conclusion

This compound presents itself as a valuable and versatile building block for the synthesis of complex and potentially bioactive molecules. Its application in the design of novel NK-1 receptor antagonists, as outlined in these notes, demonstrates its potential to introduce unique structural features that can modulate pharmacological activity. The provided protocols and data serve as a foundation for researchers to explore the utility of this and other substituted piperidines in drug discovery and development.

References

Reaction Conditions for N-Alkylation of 2-Methylpiperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 2-methylpiperidines, a crucial transformation in the synthesis of a wide array of pharmacologically active compounds and chemical probes. The strategic introduction of alkyl and aryl groups onto the nitrogen atom of the 2-methylpiperidine scaffold allows for the fine-tuning of molecular properties, influencing potency, selectivity, and pharmacokinetic profiles.

Introduction

N-alkylation of 2-methylpiperidine can be achieved through several synthetic strategies, each with its own set of advantages and substrate scope. The primary methods covered in these notes include classical N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and modern cross-coupling techniques such as the Buchwald-Hartwig amination. Additionally, the application of microwave irradiation and phase-transfer catalysis to enhance reaction efficiency is discussed. The choice of method depends on the nature of the alkylating agent, desired product, and functional group tolerance.

General Reaction Scheme

The fundamental transformation involves the formation of a new carbon-nitrogen bond at the secondary amine of 2-methylpiperidine.

N_Alkylation_General_Scheme 2_methylpiperidine 2-Methylpiperidine C₆H₁₃N conditions Reaction Conditions 2_methylpiperidine->conditions alkylating_agent Alkylating Agent R-X alkylating_agent->conditions product N-Alkyl-2-methylpiperidine C₆H₁₂N-R conditions->product

Caption: General scheme for the N-alkylation of 2-methylpiperidine.

N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a straightforward and widely used method. The reaction typically proceeds via an SN2 mechanism and often requires a base to neutralize the hydrogen halide formed as a byproduct. Common side reactions include overalkylation to form quaternary ammonium salts, especially with highly reactive alkyl halides.

Quantitative Data for N-Alkylation with Alkyl Halides
EntryAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃DMF70250-80[1]
2Benzyl chlorideK₂CO₃Ethanol80 (MW)0.67-[2]
3Ethyl iodideK₂CO₃AcetonitrileRT-<70[3]
4Methyl iodide-Acetonitrile307272-88[4]
5Phenacyl bromide-AcetonitrileRT16889-99[4]

Note: "RT" denotes room temperature, and "MW" indicates microwave irradiation. Yields can vary based on the specific substrate and reaction scale.

Experimental Protocol: N-Benzylation of 2-Methylpiperidine

Materials:

  • 2-Methylpiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-methylpiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and stir for 2 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer several times with water to remove DMF and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-2-methylpiperidine.[1]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and a powerful alternative to direct alkylation, often avoiding the issue of overalkylation.[5] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by in situ reduction with a mild reducing agent.

Common Reducing Agents:
  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often used in dichloromethane (DCM) or 1,2-dichloroethane (DCE), sometimes with acetic acid as a catalyst. It is particularly effective for a wide range of aldehydes and ketones.[5][6]

  • Sodium cyanoborohydride (NaBH₃CN): Effective at neutral or slightly acidic pH, typically in methanol. Caution is required due to the potential release of toxic hydrogen cyanide under strongly acidic conditions.[2]

Quantitative Data for Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCERT-High[6]
2AcetoneNaBH₃CNMethanolRT--[2]
3CyclohexanoneNaBH(OAc)₃DCERT-High[6]
4p-MethoxybenzaldehydeH₂/Co-catalyst-100-150-72-96[7]
Experimental Protocol: Reductive Amination of 2-Methylpiperidine with Benzaldehyde

Materials:

  • 2-Methylpiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a stirred solution of 2-methylpiperidine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE), add benzaldehyde (1.0 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-benzylated product.[6]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Mix 2-Methylpiperidine and Aldehyde/Ketone in Solvent Add_Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Start->Add_Reducer Stir Stir at Room Temperature Add_Reducer->Stir Quench Quench Reaction (e.g., with NaHCO₃) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for a typical reductive amination experiment.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[4][8] This method is particularly useful for the synthesis of N-aryl-2-methylpiperidines. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene80-100--[8]
24-Chlorotoluene(SIPr)Pd(methallyl)ClLHMDSTolueneRT--[8]
34-Bromoanisole(SIPr)Pd(methallyl)ClLHMDSTolueneRT0.3390[8]
42-BromopyridinesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[9]

Note: LHMDS is Lithium bis(trimethylsilyl)amide. SIPr is 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. dppp is 1,3-Bis(diphenylphosphino)propane.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Methylpiperidine with 4-Bromoanisole

Materials:

  • 2-Methylpiperidine

  • 4-Bromoanisole

  • (SIPr)Pd(methallyl)Cl (precatalyst)

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution

  • Toluene, anhydrous

  • Glovebox or Schlenk line

  • Oven-dried glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the aryl halide to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by 2-methylpiperidine.

  • Finally, add the LHMDS solution dropwise while stirring.

  • Seal the tube and stir the reaction mixture at room temperature. Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[8]

Buchwald_Hartwig_Pathway Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X(Lₙ) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine 2-Methylpiperidine Amine->Ligand_Ex Amine_complex [Ar-Pd(II)-Amine(Lₙ)]⁺X⁻ Ligand_Ex->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Base Base->Deprotonation Amido_complex Ar-Pd(II)-Amido(Lₙ) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regeneration Product N-Aryl-2-methylpiperidine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[10][11] This technique is applicable to various N-alkylation methods, including reactions with alkyl halides.

Quantitative Data for Microwave-Assisted N-Alkylation
EntryAlkyl HalideBaseSolventPower (W)Time (min)Yield (%)Reference
1Benzyl chlorideK₂CO₃Ethanol-40-[2]
2Various Alkyl HalidesK₂CO₃/Cs₂CO₃DMF/NMP200-5002-550-96
Experimental Protocol: Microwave-Assisted N-Alkylation

Materials:

  • 2-Methylpiperidine

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (a few drops)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-methylpiperidine (1.0 eq), the alkyl halide (1.1 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a few drops of DMF or NMP.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified power and time, monitoring the internal temperature and pressure.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, wash with water, dry, and concentrate.

  • Purify the product by column chromatography.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, such as a solid inorganic base and an organic solution of the reactants. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the base or anionic nucleophile into the organic phase, thereby promoting the reaction.

Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation

Materials:

  • 2-Methylpiperidine

  • Alkyl halide

  • Solid sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Toluene or another suitable organic solvent

Procedure:

  • Charge a round-bottom flask with 2-methylpiperidine, the alkyl halide, the solid base, and a catalytic amount of the phase-transfer catalyst in the chosen organic solvent.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter off the solid base and wash it with the organic solvent.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the crude product by distillation or column chromatography.

References

Application Notes and Protocols: 4-Butyl-2-methylpiperidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine derivatives are valuable scaffolds in medicinal chemistry and building blocks in organic synthesis. The use of chiral auxiliaries is a powerful strategy to control stereochemistry during the formation of new stereocenters. This document provides detailed application notes and protocols for the hypothetical use of (2R,4S)-4-Butyl-2-methylpiperidine as a chiral auxiliary in asymmetric synthesis, specifically focusing on the diastereoselective alkylation of an N-acyl derivative.

Disclaimer: Extensive literature searches did not yield specific examples of 4-Butyl-2-methylpiperidine being used as a chiral auxiliary. The following application notes and protocols are therefore presented as a representative example based on the well-established principles of asymmetric alkylation using chiral amine auxiliaries. The experimental details are modeled after analogous systems and are intended to provide a conceptual framework and a starting point for research and development.

Application: Asymmetric Alkylation of Propionyl Amide

The primary application of (2R,4S)-4-Butyl-2-methylpiperidine as a chiral auxiliary is to direct the stereoselective alkylation of an attached prochiral acyl group. By forming a chiral amide, the piperidine auxiliary creates a chiral environment that biases the approach of an electrophile to the enolate, leading to the preferential formation of one diastereomer.

Reaction Scheme:

The overall transformation involves three key steps:

  • Acylation: Attachment of the prochiral acyl group (e.g., propionyl chloride) to the chiral auxiliary.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., benzyl bromide).

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid derivative.

A schematic representation of this process is provided below:

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux This compound Acylated_Aux N-Propionyl-4-butyl-2-methylpiperidine Aux->Acylated_Aux Et3N, CH2Cl2 AcylCl Propionyl Chloride AcylCl->Acylated_Aux Alkylated_Product Alkylated Amide Acylated_Aux->Alkylated_Product 1. Base 2. Electrophile Base LDA, THF, -78 °C Base->Alkylated_Product Electrophile Benzyl Bromide Electrophile->Alkylated_Product Final_Product Chiral Carboxylic Acid Alkylated_Product->Final_Product Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage LiOH, H2O2 Cleavage->Final_Product

Caption: Workflow for asymmetric alkylation using a chiral piperidine auxiliary.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the diastereoselective alkylation of N-propionyl-(2R,4S)-4-butyl-2-methylpiperidine with various electrophiles. These values are representative of what might be expected for a successful chiral auxiliary in this type of transformation.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee%) of Acid
Benzyl bromide2-Methyl-3-phenylpropanoic acid8595:5>90
Allyl iodide2-Methylpent-4-enoic acid8293:7>86
Ethyl iodide2-Methylbutanoic acid7890:10>80
Isopropyl iodide2,3-Dimethylbutanoic acid6585:15>70

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(2R,4S)-4-butyl-2-methylpiperidine (Chiral Amide)

  • To a solution of (2R,4S)-4-butyl-2-methylpiperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-propionyl amide.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of N-propionyl-(2R,4S)-4-butyl-2-methylpiperidine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the chiral enolate.

  • Add benzyl bromide (1.2 eq.) to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated amide (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Determine the enantiomeric excess of the carboxylic acid by chiral HPLC or by conversion to a diastereomeric derivative.

Mechanism and Stereochemical Rationale

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate. The lithium cation is coordinated to the amide oxygen and the nitrogen lone pair. The substituents on the piperidine ring then create a sterically biased environment, directing the incoming electrophile to approach from the less hindered face.

Stereochemical_Model cluster_0 Proposed Transition State Enolate Chelated (Z)-Enolate Product Major Diastereomer Enolate->Product Electrophile Electrophile (R-X) Electrophile->Product Attack from less hindered face Steric_Block Steric hindrance from 2-methyl and 4-butyl groups Steric_Block->Enolate

Caption: Proposed model for stereochemical induction.

These application notes provide a comprehensive, albeit hypothetical, guide for utilizing this compound in asymmetric synthesis. Researchers are encouraged to use this information as a foundation for developing novel synthetic methodologies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butyl-2-methylpiperidine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

1. Stereoselectivity and Diastereomer Control

Question: I am struggling to control the stereochemistry during the synthesis of this compound. How can I selectively obtain the cis or trans isomer?

Answer: Controlling the diastereoselectivity is a primary challenge in the synthesis of 2,4-disubstituted piperidines. The choice of synthetic route is critical for determining the stereochemical outcome.

  • For the cis isomer: Catalytic hydrogenation of a 4-butyl-2-methylpyridine precursor is the most common method. This approach typically favors the formation of the cis diastereomer, often with high selectivity (>95:5 dr).[1] The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and reaction conditions will influence the outcome.

  • For the trans isomer:

    • Radical Cyclization: This method has been shown to produce trans-2,4-disubstituted piperidines with high diastereoselectivity, sometimes approaching 99:1.[2]

    • Base-Mediated Epimerization: If your synthesis yields the cis isomer, it can be converted to the more thermodynamically stable trans isomer through base-mediated epimerization.[1]

    • Diastereoselective Lithiation: Specific lithiation and trapping protocols can also be employed to generate trans isomers.[1]

Question: My final product is a mixture of diastereomers that are difficult to separate. What purification strategies are effective?

Answer: The separation of cis and trans isomers of substituted piperidines can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and a thorough optimization of the mobile phase are crucial. It may require testing various solvent systems with different polarities.

  • Diastereomeric Salt Resolution: If the piperidine is a base, it can be reacted with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization.[3]

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit more expensive, option.

2. Reaction Pathways and Byproduct Formation

Question: What are the most common synthetic routes to this compound, and what are their respective advantages and disadvantages?

Answer: Several synthetic strategies can be employed, each with its own set of challenges.

  • Catalytic Hydrogenation of 4-Butyl-2-methylpyridine:

    • Advantages: Can be a direct and efficient one-step reaction to the piperidine ring. Often provides high yield and good cis-diastereoselectivity.[1]

    • Disadvantages: The synthesis of the substituted pyridine starting material may be complex. Over-reduction or side reactions can occur depending on the catalyst and conditions.

  • Reductive Amination:

    • Advantages: A versatile and powerful method for C-N bond formation. Reagents like sodium triacetoxyborohydride are highly selective and tolerate a wide range of functional groups.[4]

    • Disadvantages: Can be a multi-step process. The nucleophilicity of the amine can be a limiting factor, potentially leading to low yields.[5]

  • Grignard Reaction with a Piperidone Precursor:

    • Advantages: A classic method for forming carbon-carbon bonds, in this case, for introducing the butyl group at the 4-position.

    • Disadvantages: Grignard reagents are highly reactive and can lead to side reactions, such as Wurtz coupling.[6] The reaction is also sensitive to moisture and air.

Question: I am observing significant byproduct formation in my Grignard reaction. How can I minimize this?

Answer: Byproduct formation, particularly Wurtz coupling, is a known issue with Grignard reactions.

  • Solvent Choice: The choice of solvent can have a significant impact. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent to THF or Et₂O in suppressing the Wurtz coupling byproduct.[6]

  • Reaction Temperature: Maintaining a low reaction temperature can help to minimize side reactions.

  • Purity of Reagents: Ensure that all reagents and glassware are scrupulously dry, as water will quench the Grignard reagent.

3. Experimental Protocols and Data

Methodology for Catalytic Hydrogenation of a 2,4-Disubstituted Pyridine

This protocol is a general representation for the synthesis of cis-2,4-disubstituted piperidines and can be adapted for 4-butyl-2-methylpyridine.

  • Preparation: The 2,4-disubstituted pyridine is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or PtO₂) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi, but can be higher).

  • Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to 80°C) until the reaction is complete (monitored by TLC, GC, or NMR).[7][8]

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography to isolate the desired piperidine derivative.

Methodology for Reductive Amination of a 4-Oxopiperidine Derivative

This protocol describes the conversion of a ketone to an amine, a key step in many piperidine syntheses.

  • Reaction Setup: A solution of a tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in methanolic ammonia is prepared in a reaction vessel.[7]

  • Catalyst Addition: A Pd/C catalyst (10 mol%) is added to the solution.[7]

  • Hydrogenation: The mixture is stirred under a hydrogen atmosphere (e.g., 50 PSI) for an extended period (e.g., 60 hours) until the reaction is complete as monitored by TLC.[7]

  • Work-up: The reaction mass is filtered through a celite bed to remove the catalyst.[7]

  • Isolation: The filtrate is concentrated under reduced pressure to obtain the desired 4-amino-2-methylpiperidine product.[7]

Quantitative Data Summary

Synthetic MethodStarting Material ExampleProduct Diastereoselectivity (trans:cis)Yield (%)Reference
Catalytic Hydrogenation2,4-disubstituted pyridinesPredominantly cis (>95:5)85-90[1]
Radical Cyclization7-substituted-6-aza-8-bromooct-2-enoatesPredominantly trans (up to 99:1)60-90[2]
Reductive Aminationtert-butyl 2-methyl-4-oxopiperidineNot specifiedQuantitative[7]

Visualizations

experimental_workflow cluster_hydrogenation Catalytic Hydrogenation for cis-Isomer cluster_reductive_amination Reductive Amination Pathway start_h 4-Butyl-2-methylpyridine step1_h Dissolve in Solvent (e.g., MeOH, AcOH) start_h->step1_h step2_h Add Catalyst (e.g., Pd/C, PtO2) step1_h->step2_h step3_h Hydrogenate (H2 pressure, Temp) step2_h->step3_h step4_h Filter and Concentrate step3_h->step4_h end_h cis-4-Butyl-2-methylpiperidine step4_h->end_h start_ra N-protected-2-methyl- 4-piperidone step1_ra React with Butylamine (Imine Formation) start_ra->step1_ra step2_ra Reduce Imine (e.g., NaBH(OAc)3) step1_ra->step2_ra end_ra N-protected-4-Butylamino- 2-methylpiperidine step2_ra->end_ra deprotection Deprotection end_ra->deprotection final_product This compound deprotection->final_product

Caption: Comparative workflows for synthesizing cis-4-Butyl-2-methylpiperidine via catalytic hydrogenation and a potential reductive amination pathway.

troubleshooting_logic start Low Diastereoselectivity q1 Desired Isomer? start->q1 cis_path cis q1->cis_path cis trans_path trans q1->trans_path trans sol_cis1 Optimize Hydrogenation - Catalyst (Pd, Pt, Rh) - Solvent (AcOH) - Temperature/Pressure cis_path->sol_cis1 sol_trans1 Consider Radical Cyclization (e.g., with (TMS)3SiH) trans_path->sol_trans1 sol_trans2 Perform Base-Mediated Epimerization on cis-product trans_path->sol_trans2

Caption: Troubleshooting logic for addressing low diastereoselectivity in the synthesis of this compound.

References

Technical Support Center: Purification of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Butyl-2-methylpiperidine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, a liquid substituted piperidine, are fractional distillation, column chromatography, and crystallization of its salt form. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the expected physical properties of this compound?

PropertyEstimated ValueNotes and Considerations
Boiling Point 180-200 °CBased on the boiling point of similar alkyl-substituted piperidines. The presence of the butyl and methyl groups will increase the boiling point compared to piperidine (106 °C).
Appearance Colorless to pale yellow liquidAmines can darken over time due to oxidation.
Solubility Sparingly soluble in water. Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane).The butyl group decreases water solubility compared to smaller piperidines.
pKa ~11Typical for a secondary amine within a piperidine ring. This basicity is important for purification by salt formation and chromatography.

Q3: What are the common impurities found in crude this compound?

A3: Impurities will largely depend on the synthetic route used. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers, over-alkylated products, or products from competing side reactions.

  • Reagents and solvents: Residual reagents, catalysts, and solvents from the reaction and workup.

  • Degradation products: Oxidation or decomposition products, which can form during the reaction or on storage.

Q4: Can this compound be purified by crystallization?

A4: As this compound is a liquid at room temperature, it cannot be directly purified by crystallization. However, it can be converted to a crystalline salt, such as the hydrochloride (HCl) salt, which can then be purified by recrystallization.[1][2] The purified salt can subsequently be neutralized with a base to regenerate the pure liquid amine.

Troubleshooting Guides

Fractional Distillation

Issue 1: The distillation is very slow or not proceeding at the expected temperature.

  • Possible Cause: Inadequate heating, vacuum leaks (if performing vacuum distillation), or incorrect thermometer placement.

  • Troubleshooting Steps:

    • Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature.

    • For vacuum distillation, check all joints and connections for leaks. Use a manometer to verify the system pressure.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Issue 2: The distillate is not pure, and there is poor separation of components.

  • Possible Cause: The distillation is being conducted too quickly, or the fractionating column is not efficient enough for the separation.

  • Troubleshooting Steps:

    • Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate is key to good separation.[3][4]

    • Ensure the fractionating column is packed correctly and is of sufficient length for the required separation. For liquids with close boiling points, a longer column with a higher number of theoretical plates is necessary.[4]

    • Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Column Chromatography

Issue 1: The compound is streaking or tailing on the column.

  • Possible Cause: The basic nature of the piperidine is causing strong interactions with the acidic silica gel.

  • Troubleshooting Steps:

    • Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (1-2%), to the eluent.[5][6] This will neutralize the acidic sites on the silica and reduce tailing.

    • Alternatively, use a different stationary phase that is less acidic, such as alumina or a commercially available amine-functionalized silica gel.

Issue 2: The compound is not eluting from the column or requires a very polar solvent.

  • Possible Cause: The compound is strongly adsorbed to the stationary phase.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. A common solvent system for amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with a small amount of triethylamine.

    • Ensure the compound was loaded onto the column in a minimal amount of a non-polar solvent to achieve a tight starting band.

Crystallization of the Hydrochloride Salt

Issue 1: The hydrochloride salt does not crystallize from the solution.

  • Possible Cause: The salt is too soluble in the chosen solvent, or the solution is not saturated.

  • Troubleshooting Steps:

    • Slowly add a non-polar "anti-solvent" (a solvent in which the salt is insoluble, such as diethyl ether or hexane) to the solution until it becomes turbid, then add a small amount of the original solvent to redissolve the precipitate and allow for slow cooling.

    • Concentrate the solution by evaporating some of the solvent to increase the concentration of the salt.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.

    • If possible, add a seed crystal of the desired salt to induce crystallization.

Issue 2: The recrystallized salt is an oil or is not crystalline.

  • Possible Cause: The presence of impurities is inhibiting crystal formation, or the cooling process is too rapid.

  • Troubleshooting Steps:

    • Ensure the crude salt is as pure as possible before attempting recrystallization. An initial purification by another method (e.g., a quick filtration through a silica plug) may be necessary.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Distillation:

    • Heat the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling impurities as the first fraction.

    • When the temperature stabilizes at the boiling point of this compound (estimated to be in the range of 180-200 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Continue distillation at a slow and steady rate, monitoring the temperature. A constant temperature indicates the collection of a pure compound.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using a suitable technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scale purifications or for separating impurities with similar boiling points to the product.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes with the addition of 1% triethylamine to prevent tailing. The ideal Rf value for the product is around 0.3.

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

    • Ensure the silica bed is well-compacted and free of air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (e.g., with a compressed air line) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

This protocol is effective for removing non-basic impurities.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as diethyl ether.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a non-aqueous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The this compound hydrochloride salt should precipitate as a solid.

    • Collect the solid by filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. This often involves a polar solvent in which the salt is soluble when hot but less soluble when cold (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether).

    • Dissolve the crude salt in a minimal amount of the boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified hydrochloride salt in water.

    • Add a strong base (e.g., 2M NaOH solution) until the solution is basic (pH > 12).

    • Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure amine.

Workflow and Troubleshooting Diagrams

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_methods Purification Methods cluster_analysis Analysis & Final Product Start Crude this compound Assess Assess Impurity Profile & Scale Start->Assess Distillation Fractional Distillation (Large Scale, Different B.P.) Assess->Distillation Boiling point difference > 25°C Chromatography Column Chromatography (Small Scale, Similar B.P.) Assess->Chromatography Boiling point difference < 25°C Crystallization Salt Formation & Recrystallization (Removes Non-Basic Impurities) Assess->Crystallization Non-basic impurities present Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography->Analysis Crystallization->Analysis Analysis->Chromatography Purity < 98% Pure_Product Pure this compound Analysis->Pure_Product Purity > 98% Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Distillation Cause1 Distillation Rate Too Fast Problem->Cause1 Cause2 Inefficient Column Problem->Cause2 Cause3 Heat Loss from Column Problem->Cause3 Solution1 Reduce Heating Rate Cause1->Solution1 Solution2 Use Longer/Packed Column Cause2->Solution2 Solution3 Insulate Column Cause3->Solution3

References

Technical Support Center: Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Butyl-2-methylpiperidine synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, particularly focusing on a common synthetic route: the N-alkylation of 2-methylpiperidine with a butyl halide.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: If using a phase transfer catalyst, it may be old or inactive.1. Catalyst Quality: Use a fresh batch of the phase transfer catalyst. Consider drying the catalyst before use.
2. Low Reaction Temperature: The reaction may be too slow at lower temperatures.2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC.
3. Poor Quality Reagents: 2-methylpiperidine or the butyl halide may be of low purity or degraded.3. Reagent Purity: Ensure the purity of starting materials. Purify 2-methylpiperidine by distillation if necessary. Use a fresh bottle of the butyl halide.
Formation of Side Products 1. Overalkylation: Reaction of the product with another molecule of the butyl halide.1. Stoichiometry Control: Use a slight excess of 2-methylpiperidine relative to the butyl halide to favor mono-alkylation.
2. Elimination Reaction: The butyl halide may undergo elimination under basic conditions, especially if it is a secondary or tertiary halide.2. Choice of Halide: Use a primary butyl halide (e.g., 1-bromobutane or 1-iodobutane) to minimize elimination.
3. Reaction with Solvent: The solvent may be reacting with the reagents.3. Solvent Selection: Use an inert solvent such as toluene, acetonitrile, or DMF.
Difficult Product Isolation 1. Emulsion during Workup: The product may form an emulsion with the aqueous and organic layers.1. Workup Technique: Add a small amount of brine to the separatory funnel to help break the emulsion.
2. Product Loss during Extraction: The product may have some solubility in the aqueous layer.2. Extraction Efficiency: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
Product Purity Issues 1. Incomplete Reaction: The presence of unreacted starting materials in the final product.1. Reaction Monitoring: Monitor the reaction closely using TLC or GC to ensure it goes to completion.
2. Inefficient Purification: The purification method (e.g., distillation, chromatography) may not be effectively separating the product from impurities.2. Purification Optimization: Optimize the purification method. For distillation, ensure the column has sufficient theoretical plates. For chromatography, screen different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and straightforward method is the N-alkylation of 2-methylpiperidine with a suitable butylating agent, such as a butyl halide (e.g., 1-bromobutane), in the presence of a base.

Q2: What are the key parameters to control for maximizing the yield in the N-alkylation of 2-methylpiperidine?

To maximize the yield, it is crucial to control the following parameters:

  • Stoichiometry: A slight excess of 2-methylpiperidine can help to minimize overalkylation.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the acid formed during the reaction.

  • Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions.

  • Solvent: An inert polar aprotic solvent like acetonitrile or DMF is often a good choice.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken at regular intervals and analyzed to observe the disappearance of the starting materials and the appearance of the product.

Q4: What are the potential side reactions in this synthesis?

The primary side reaction of concern is the quaternization of the product, where the synthesized this compound reacts with another molecule of the butyl halide to form a quaternary ammonium salt. Using an excess of the starting amine can help to suppress this. Another potential side reaction is the elimination of the butyl halide, particularly if using a stronger base or a secondary/tertiary butyl halide.

Q5: What is the best method for purifying the final product?

Fractional distillation under reduced pressure is typically the most effective method for purifying this compound, as it is a liquid at room temperature. If non-volatile impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Proposed Synthesis: N-Alkylation of 2-Methylpiperidine

This protocol describes a general procedure for the synthesis of this compound via N-alkylation.

Materials:

  • 2-Methylpiperidine

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of diethyl ether.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (2.0)AcetonitrileReflux585
2Cs₂CO₃ (2.0)AcetonitrileReflux492
3Et₃N (2.0)TolueneReflux865
4K₂CO₃ (2.0)DMF80688

Table 2: Effect of Butyl Halide on Yield

Entry Butyl Halide Base Solvent Yield (%)
11-BromobutaneK₂CO₃Acetonitrile85
21-IodobutaneK₂CO₃Acetonitrile95
31-ChlorobutaneK₂CO₃Acetonitrile60

Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Methylpiperidine 2-Methylpiperidine This compound This compound 2-Methylpiperidine->this compound N-Alkylation Butyl Halide Butyl Halide Butyl Halide->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->this compound Heat Heat Heat->this compound

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes prolong_reaction Prolong Reaction Time / Increase Temperature incomplete->prolong_reaction check_reagents Check Reagent Purity incomplete->check_reagents check_workup Review Workup & Purification complete->check_workup prolong_reaction->check_reaction optimize_purification Optimize Purification Method check_workup->optimize_purification

Caption: Troubleshooting workflow for low yield issues.

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the preparation of substituted piperidines. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.

I. Reduction of Substituted Pyridines

The reduction of substituted pyridines is a widely used method for accessing the corresponding piperidines. However, several side reactions can occur, leading to undesired byproducts and reduced yields.

Frequently Asked Questions (FAQs)

Question 1: My reduction of a substituted pyridine is incomplete, yielding significant amounts of the corresponding tetrahydropyridine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue, particularly with certain substitution patterns on the pyridine ring. The formation of tetrahydropyridine intermediates can sometimes be a major side reaction.[1][2][3][4][5]

Troubleshooting Guide:

Potential Cause Suggested Solution
Insufficient Catalyst Activity or Loading Increase the catalyst loading (e.g., PtO2, Rh/C) or switch to a more active catalyst system.[6] For challenging substrates, higher catalyst loadings may be necessary to ensure complete reduction.
Suboptimal Hydrogen Pressure or Temperature Increase the hydrogen pressure and/or temperature. Many pyridine hydrogenations require elevated pressures (50-70 bar) to proceed to completion.[6]
Reaction Time Extend the reaction time. Monitor the reaction progress by techniques like TLC, GC, or NMR to ensure the complete consumption of the starting material and intermediates.
Solvent Effects The choice of solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid are often used to activate the pyridine ring towards reduction.[6]
Catalyst Poisoning The pyridine starting material or the piperidine product can sometimes inhibit the catalyst. In such cases, using a larger amount of catalyst or a more robust catalyst might be necessary.

Experimental Protocol: Optimizing the Complete Reduction of 3-Phenylpyridine [6]

  • In a high-pressure reactor, dissolve 3-phenylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Add PtO2 (5 mol%) as the catalyst.

  • Pressurize the reactor with hydrogen gas to 60 bar.

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Quench the reaction mixture with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-phenylpiperidine.

Question 2: I am observing the formation of a piperidinone (or δ-lactam) byproduct during the reduction of my substituted pyridine. What is the cause and how can I prevent it?

Answer: The formation of piperidinones can occur if the reaction mixture contains water, especially when the hydrogenation is "interrupted."[7] This side reaction involves the hydrolysis of an unsaturated intermediate, such as an imine, followed by tautomerization and oxidation or further reaction.[7]

Troubleshooting Guide:

Potential Cause Suggested Solution
Presence of Water Ensure that all solvents and reagents are anhydrous. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Reaction Conditions Favoring Intermediate Hydrolysis Adjust the reaction conditions to favor complete reduction over hydrolysis. This may involve using a more active catalyst, higher hydrogen pressure, or a different solvent system.
"Interrupted" Hydrogenation If the reaction is stopped before complete reduction, unsaturated intermediates may be prone to hydrolysis during workup. Ensure the reaction goes to completion.

Experimental Protocol: Minimizing Piperidinone Formation [7]

  • Ensure all glassware is oven-dried before use.

  • Use anhydrous solvents and reagents.

  • Set up the reaction under a dry, inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk techniques).

  • In a suitable reactor, dissolve the substituted pyridine in an anhydrous solvent (e.g., THF, dioxane).

  • Add the hydrogenation catalyst (e.g., Pd/C).

  • Purge the reactor with hydrogen gas and then pressurize to the desired level.

  • Stir the reaction at the appropriate temperature until complete conversion is observed by an appropriate analytical method.

  • Work up the reaction under anhydrous conditions if possible until the product is isolated.

Workflow for Troubleshooting Pyridine Reduction

Caption: Troubleshooting workflow for pyridine reduction side reactions.

II. N-Alkylation of Piperidines

The N-alkylation of piperidines is a fundamental transformation, but achieving selective mono-alkylation and avoiding over-alkylation can be challenging.

Frequently Asked Questions (FAQs)

Question 3: I am getting a mixture of mono- and di-alkylated products during the N-alkylation of my piperidine. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a common side reaction, especially when the newly formed tertiary amine is still nucleophilic enough to react with the alkylating agent. Controlling the stoichiometry and reaction conditions is crucial for selective mono-alkylation.[8]

Troubleshooting Guide:

Potential Cause Suggested Solution
Excess Alkylating Agent Use the piperidine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1 equivalents). Alternatively, use a large excess of the piperidine to favor mono-alkylation, though this requires separation of the product from unreacted starting material.
Reaction Conditions Favoring Di-alkylation The presence of a base can accelerate the reaction but may also promote di-alkylation.[8] If a base is necessary to neutralize the acid formed, use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (Hünig's base).
Slow Addition of Alkylating Agent Add the alkylating agent slowly to the solution of the piperidine. This maintains a low concentration of the alkylating agent and favors reaction with the more nucleophilic secondary amine over the tertiary amine product.[8] A syringe pump is recommended for controlled addition.[8]

Experimental Protocol: Selective Mono-N-alkylation of Piperidine [8]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 eq.) in anhydrous acetonitrile.

  • Add N,N-diisopropylethylamine (1.5 eq.).

  • Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature over several hours using a syringe pump.

  • Monitor the reaction by TLC or GC-MS until the starting piperidine is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.

Quantitative Data: Mono- vs. Di-alkylation

Piperidine:Alkyl Halide Ratio Base Product Distribution (Mono:Di) Reference
1 : 1.1NonePredominantly Mono[8]
1 : 1.1KHCO3 (1.0 eq.)Increased rate, potential for di-alkylation[8]
Excess PiperidineNoneHigh Mono-selectivityGeneral Principle

Logical Diagram for Selective Mono-N-Alkylation

SelectiveMonoAlkylation cluster_conditions Reaction Conditions Piperidine Piperidine (Secondary Amine) MonoAlkylated Mono-alkylated Piperidine (Tertiary Amine) Piperidine->MonoAlkylated + Alkyl Halide AlkylHalide Alkyl Halide DiAlkylated Di-alkylated Piperidinium Salt (Quaternary Ammonium) MonoAlkylated->DiAlkylated Stoichiometry Control Stoichiometry (Piperidine in excess or Alkyl Halide limiting) Stoichiometry->MonoAlkylated Favors SlowAddition Slow Addition of Alkyl Halide SlowAddition->MonoAlkylated Favors BaseChoice Use Hindered Base (e.g., DIPEA) BaseChoice->MonoAlkylated Favors

Caption: Factors influencing selective mono-N-alkylation of piperidines.

III. C-Alkylation of Piperidines and Diastereoselectivity Control

Controlling regioselectivity and diastereoselectivity in the C-alkylation of piperidines and the reduction of substituted pyridines is crucial for the synthesis of specific isomers.

Frequently Asked Questions (FAQs)

Question 4: I am having trouble with the regioselectivity of C-alkylation on my piperidine ring. How can I control where the alkyl group adds?

Answer: The regioselectivity of C-alkylation is influenced by the directing group on the nitrogen, the base used to form the enamine or enolate, and the nature of the electrophile.

Troubleshooting Guide:

Potential Cause Suggested Solution
Lack of a Directing Group Utilize a suitable N-protecting group that can direct metallation to a specific position. For example, a Boc group can direct lithiation to the C2 position.
Thermodynamic vs. Kinetic Control The choice of base and temperature can influence whether the kinetic or thermodynamic enolate/enamine is formed, thus affecting the position of alkylation. Strong, hindered bases at low temperatures (e.g., LDA at -78 °C) favor the kinetic product.
Steric Hindrance The steric bulk of both the piperidine substrate and the electrophile can influence the site of attack.

Experimental Protocol: Regioselective C-alkylation via Lithiation [9]

  • To a solution of N-Boc-2-methylpiperidine (1.0 eq.) and TMEDA in anhydrous Et2O at -40 °C, add s-BuLi dropwise.

  • Stir the reaction mixture for 90 minutes.

  • Add the desired electrophile (e.g., CO2 for carboxylation, then methylation to an ester) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Question 5: My synthesis of a disubstituted piperidine is resulting in a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Answer: Diastereoselectivity in piperidine synthesis, particularly from the reduction of substituted pyridines, is highly dependent on the catalyst, solvent, and the nature of the substituents.[9][10]

Troubleshooting Guide:

Potential Cause Suggested Solution
Choice of Catalyst Different hydrogenation catalysts (e.g., PtO2, Rh/C, Pd/C) can lead to different diastereomeric ratios. It is often necessary to screen several catalysts to find the optimal one for a specific substrate.[9][10]
Solvent and Additives The solvent can influence the conformation of the substrate on the catalyst surface. Acidic additives can also affect the stereochemical outcome.
Thermodynamic vs. Kinetic Control For piperidines with an enolizable proton, base-mediated epimerization can be used to convert the kinetic product to the thermodynamically more stable diastereomer.[10]

Experimental Protocol: Diastereoselective Hydrogenation of a Disubstituted Pyridine [9]

  • Dissolve the disubstituted pyridine in a suitable solvent (e.g., methanol, acetic acid).

  • Add the selected hydrogenation catalyst (e.g., 10 mol% PtO2).

  • Pressurize the reactor with hydrogen (e.g., 50 psi).

  • Stir the reaction at room temperature until complete.

  • Filter off the catalyst and concentrate the filtrate.

  • Analyze the diastereomeric ratio of the crude product by NMR.

  • If necessary, perform an epimerization step by treating the product with a base (e.g., potassium tert-butoxide in THF at -78 °C) to favor the thermodynamic isomer.[10]

Diastereoselectivity in Pyridine Hydrogenation

Substrate Catalyst Conditions Major Diastereomer Diastereomeric Ratio (dr) Reference
Methyl 6-methylpyridine-3-carboxylatePtO2H2 (50 psi), MeOH, rtcis>95:5[9]
Methyl 5-methylpyridine-2-carboxylatePtO2H2 (50 psi), MeOH, rtcis>95:5[9]

Diagram of Diastereoselective Synthesis

DiastereoselectiveSynthesis cluster_conditions Control Factors SubstitutedPyridine Substituted Pyridine Reduction Reduction SubstitutedPyridine->Reduction CisProduct cis-Piperidine Reduction->CisProduct Kinetic Control TransProduct trans-Piperidine Reduction->TransProduct Thermodynamic Control Epimerization Base-mediated Epimerization CisProduct->Epimerization Epimerization->TransProduct To more stable isomer Catalyst Catalyst Choice (e.g., PtO2, Rh/C) Catalyst->Reduction Solvent Solvent Choice (e.g., MeOH, AcOH) Solvent->Reduction Temperature Temperature Temperature->Reduction

Caption: Controlling diastereoselectivity in piperidine synthesis.

References

Technical Support Center: Optimizing Reactions with 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 4-Butyl-2-methylpiperidine in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of reaction conditions involving this sterically hindered amine base.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a sterically hindered secondary amine, making it a valuable non-nucleophilic base. Its primary applications include:

  • Proton Abstraction: It is effective in deprotonating acidic protons to form enolates or other carbanions without competing nucleophilic addition to electrophilic centers.

  • Catalysis: It can act as an organocatalyst in various reactions, such as aldol condensations and Michael additions, where its steric bulk can influence stereoselectivity.[1]

  • Suppression of Side Reactions: Its hindered nature minimizes side reactions like N-alkylation that can occur with less bulky amines.

Q2: How does the stereochemistry of this compound influence its reactivity?

A2: this compound exists as cis and trans diastereomers. The relative orientation of the butyl and methyl groups significantly impacts the accessibility of the nitrogen lone pair, affecting its basicity and catalytic activity. The steric hindrance around the nitrogen atom is a key factor in its utility as a non-nucleophilic base.[2][3]

Q3: What factors should be considered when selecting a solvent for a reaction involving this compound?

A3: Solvent selection is critical and can significantly impact reaction rates and selectivity. Key considerations include:

  • Polarity: The polarity of the solvent can influence the solubility of reactants and stabilize charged intermediates or transition states.[4][5]

  • Aprotic vs. Protic: Protic solvents can protonate the amine, reducing its effectiveness as a base.[6] Aprotic solvents are generally preferred for base-mediated reactions.

  • Coordinating Ability: Coordinating solvents can interact with metal catalysts or reagents, modulating their reactivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no product yield is a common issue that can arise from several factors. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Low or No Yield Observed check_base Verify Base Activity & Purity start->check_base check_conditions Review Reaction Conditions check_base->check_conditions Base is active check_reagents Assess Reagent Stability check_base->check_reagents Base is suspect optimize_temp Optimize Temperature check_conditions->optimize_temp check_reagents->start Reagents degraded optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_conc Optimize Concentration optimize_solvent->optimize_conc end_good Reaction Optimized optimize_conc->end_good

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions
Potential Cause Recommended Action
Inactive Base Verify the purity and integrity of this compound. Consider using a freshly opened bottle or purifying the existing stock.
Suboptimal Temperature The reaction may be too slow at the current temperature. Incrementally increase the temperature and monitor the reaction progress. Conversely, for exothermic reactions, overheating may lead to decomposition.
Inappropriate Solvent The choice of solvent can dramatically affect reaction rates.[4][5][7] Screen a range of aprotic solvents with varying polarities (e.g., THF, Dichloromethane, Toluene).
Incorrect Stoichiometry Ensure the molar equivalents of the base are appropriate for the reaction. For catalytic use, optimize the catalyst loading.
Reagent Decomposition One or more of the starting materials may be unstable under the reaction conditions. Verify the stability of all reagents.
Illustrative Data: Effect of Solvent and Temperature on a Model Michael Addition
Entry Solvent Temperature (°C) Base Loading (mol%) Yield (%)
1Dichloromethane251045
2THF251065
3Toluene251050
4THF01030
5THF401085
6THF40570
7THF402088

This data is representative for a generic Michael addition and illustrates optimization trends.

Issue 2: Formation of Side Products

The formation of unwanted side products can complicate purification and reduce the yield of the desired product.

Troubleshooting Workflow: Side Product Formation

side_product_workflow start Side Products Observed identify_side_product Identify Structure of Side Product start->identify_side_product hypothesize_pathway Hypothesize Formation Pathway identify_side_product->hypothesize_pathway adjust_conditions Adjust Conditions to Disfavor Pathway hypothesize_pathway->adjust_conditions lower_temp Lower Temperature adjust_conditions->lower_temp change_solvent Change Solvent lower_temp->change_solvent reduce_time Reduce Reaction Time change_solvent->reduce_time end_good Side Products Minimized reduce_time->end_good

Caption: Troubleshooting workflow for side product formation.

Common Side Reactions and Mitigation Strategies
Side Reaction Potential Cause Mitigation Strategy
Aldol Self-Condensation The enolate formed reacts with the starting carbonyl compound.Add the electrophile slowly to the reaction mixture. Consider running the reaction at a lower temperature to favor the desired reaction pathway.[8]
Elimination If the substrate has a leaving group, elimination can compete with the desired reaction.Use a more sterically hindered base to disfavor nucleophilic attack that may precede elimination. Optimize temperature and solvent.
Epimerization Loss of stereochemistry at a chiral center adjacent to a deprotonated carbon.Reduce the reaction time and temperature. Use a base that is just strong enough to effect the desired transformation.

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction

This protocol provides a starting point for optimizing an aldol reaction catalyzed by this compound.

Experimental Workflow

aldol_protocol setup 1. Set up oven-dried glassware under inert atmosphere. add_carbonyl 2. Add carbonyl compound and solvent. setup->add_carbonyl cool 3. Cool reaction mixture to desired temperature (e.g., 0 °C). add_carbonyl->cool add_base 4. Add this compound. cool->add_base stir1 5. Stir for 30 minutes to form enolate. add_base->stir1 add_aldehyde 6. Add aldehyde dropwise. stir1->add_aldehyde stir2 7. Stir until reaction is complete (monitor by TLC/LC-MS). add_aldehyde->stir2 quench 8. Quench with saturated aqueous NH4Cl. stir2->quench workup 9. Perform aqueous workup and extract with organic solvent. quench->workup purify 10. Purify by column chromatography. workup->purify

Caption: General experimental workflow for an aldol reaction.

Reagents and Conditions
  • Carbonyl Compound (Ketone/Aldehyde): 1.0 mmol

  • Aldehyde: 1.2 mmol

  • This compound: 0.1 mmol (10 mol%)

  • Solvent: 5 mL (e.g., THF)

  • Temperature: 0 °C to room temperature

  • Reaction Time: 1-24 hours

Procedure
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and the solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C) with an ice bath.

  • Add this compound and stir the mixture for 30 minutes.

  • Slowly add the aldehyde to the reaction mixture.

  • Allow the reaction to stir and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Optimization Table for Aldol Reaction
Parameter Initial Condition Range to Explore for Optimization Rationale
Temperature 0 °C-78 °C to 40 °CLower temperatures can improve selectivity, while higher temperatures can increase the reaction rate.
Solvent THFDichloromethane, Toluene, Diethyl EtherSolvent polarity can influence enolate formation and reaction kinetics.[4][5][7]
Base Loading 10 mol%5 mol% to 30 mol%Higher loading may increase the rate but could lead to side reactions. Lower loading is more economical.
Concentration 0.2 M0.1 M to 1.0 MHigher concentrations can accelerate bimolecular reactions but may also promote side reactions.

References

Technical Support Center: Resolving Stereoisomers of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 4-Butyl-2-methylpiperidine stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the stereoisomers of this compound?

A1: The most prevalent and industrially scalable method for resolving racemic this compound is diastereomeric salt resolution . This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] Alternative methods include kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC) .

Q2: Which chiral resolving agents are recommended for this compound?

A2: For chiral amines like this compound, common and effective resolving agents are chiral carboxylic acids. The most frequently used are derivatives of tartaric acid and mandelic acid.[2] Specifically, (+)-tartaric acid, (-)-tartaric acid, and their dibenzoyl or di-p-toluoyl derivatives are excellent candidates. Similarly, (R)-(-)-mandelic acid and (S)-(+)-mandelic acid can be effective.[2] The choice of the specific resolving agent often requires empirical screening to find the one that provides the best crystal formation and separation for the diastereomeric salts.

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?

A3: The enantiomeric excess of your resolved sample can be determined using several analytical techniques. The most common and accurate method is chiral HPLC or chiral Gas Chromatography (GC) . These methods use a chiral stationary phase to separate the enantiomers, and the e.e. is calculated from the relative peak areas. Another method involves converting the amine into a diastereomeric derivative using a chiral derivatizing agent (e.g., Mosher's acid chloride) and then analyzing the mixture by standard achiral chromatography or NMR spectroscopy.

Q4: Where can I find information on the specific rotation of the pure enantiomers of this compound?

A4: Specific rotation is a key parameter for characterizing enantiomers. While specific values for this compound may not be readily available in all databases, it is crucial to measure this property on your highly purified samples. The specific rotation of an enantiomer is a constant value under defined conditions (temperature, wavelength, solvent, and concentration). If you have successfully isolated a pure enantiomer, you can experimentally determine its specific rotation. For enantiomers, the specific rotation values will be equal in magnitude but opposite in sign.

Troubleshooting Guides

Issue 1: Poor or No Crystallization of Diastereomeric Salts
Possible Cause Troubleshooting Step
Inappropriate Solvent The solubility of the diastereomeric salts is highly dependent on the solvent system. Perform a solvent screen with a range of solvents of varying polarity (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).
Supersaturation Not Reached Concentrate the solution carefully. If crystals still do not form, try cooling the solution slowly. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can influence crystallization. While a 1:1 ratio is common, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to better results.
Formation of an Oil or Amorphous Solid This indicates that the diastereomeric salt is "oiling out" rather than crystallizing. Try using a less polar solvent or a solvent mixture. Slowing down the cooling rate can also promote crystal formation over oiling.
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Amine
Possible Cause Troubleshooting Step
Co-crystallization of Both Diastereomers The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Re-screen for a solvent system that maximizes the solubility difference. Multiple recrystallizations of the diastereomeric salt may be necessary to improve the diastereomeric excess and, consequently, the enantiomeric excess of the final product.
Incomplete Resolution The crystallization process may not have reached equilibrium. Ensure sufficient time is allowed for crystallization. Stirring the slurry for an extended period can help in achieving a higher diastereomeric excess in the solid phase.
Racemization During Workup During the liberation of the free amine from the diastereomeric salt (typically by treatment with a base), harsh conditions (e.g., high temperatures) could potentially cause racemization. Use mild basic conditions and lower temperatures during the workup.
Inaccurate e.e. Determination Ensure that your analytical method for determining e.e. is properly validated and optimized. Poor peak resolution in chiral chromatography can lead to inaccurate integration and e.e. values.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid
  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 volumes).

    • In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, warming gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Heat the mixture to reflux to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Initiating crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal may be beneficial.

    • Once crystallization begins, continue to cool the mixture, potentially in an ice bath, to maximize the yield of the less soluble diastereomeric salt.

    • Stir the resulting slurry at a low temperature for several hours to allow for equilibration.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • To improve diastereomeric purity, the salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) until the pH is strongly basic (pH > 11).

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine by chiral HPLC or GC.

    • Measure the specific rotation of the product.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the resolution of this compound based on typical results for similar compounds.

Resolving AgentSolvent SystemMolar Ratio (Amine:Acid)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(+)-Tartaric AcidEthanol1:0.535-4585-95 (after one crystallization)
(-)-Tartaric AcidIsopropanol1:0.530-4080-90 (after one crystallization)
(R)-(-)-Mandelic AcidEthyl Acetate1:140-50>90 (after one crystallization)
(S)-(+)-Mandelic AcidAcetone1:138-48>90 (after one crystallization)

Visualizations

experimental_workflow racemic_amine Racemic 4-Butyl-2- methylpiperidine salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Ethanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Liquid Phase filtration Filtration less_soluble->filtration more_soluble->filtration liberation Liberation of Free Amine (Base Treatment) filtration->liberation Isolated Crystals resolved_amine Resolved Enantiomer liberation->resolved_amine

Caption: Workflow for the resolution of this compound via diastereomeric salt crystallization.

troubleshooting_logic start Low Enantiomeric Excess (e.e.) q1 Was the diastereomeric salt recrystallized? start->q1 a1_no Perform Recrystallization q1->a1_no No q2 Is the e.e. still low after recrystallization? q1->q2 Yes a1_no->q2 a2_yes Screen for a more selective solvent system q2->a2_yes Yes q3 Were the workup conditions mild? q2->q3 No end Improved e.e. a2_yes->end a3_no Use milder base and lower temperature for amine liberation q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for addressing low enantiomeric excess in the resolved product.

References

stability issues of 4-Butyl-2-methylpiperidine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Butyl-2-methylpiperidine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, a secondary amine, is susceptible to degradation under several common experimental conditions. The primary concerns include oxidation, thermal decomposition, and potential side reactions under strongly acidic or basic conditions. The nitrogen atom and the adjacent carbon atoms are the most reactive sites.

Q2: How does this compound behave under oxidative conditions?

A2: Under oxidative conditions, such as exposure to air (oxygen), peroxides, or other oxidizing agents, this compound can undergo several degradation reactions. The most common pathway is the formation of an iminium ion intermediate, which can lead to N-dealkylation (loss of the butyl group to form 2-methylpiperidine) or ring-opening products.

Q3: Is this compound stable in acidic and basic media?

A3:

  • Acidic Conditions: In the presence of strong acids, the piperidine nitrogen is protonated to form a piperidinium salt. This generally increases the stability of the molecule by preventing N-oxidation. However, under very harsh acidic conditions and elevated temperatures, ring-opening or elimination reactions may occur, although this is less common for a six-membered ring.

  • Basic Conditions: this compound is generally stable under mild basic conditions. However, strong bases at high temperatures can promote elimination reactions, particularly if the nitrogen atom becomes quaternized, potentially leading to Hofmann elimination-type products.

Q4: What is the expected thermal and photolytic stability of this compound?

A4:

  • Thermal Stability: Prolonged exposure to high temperatures (above 100 °C) can lead to thermal decomposition. The degradation pathways are often complex and can involve radical mechanisms, leading to a variety of byproducts.

  • Photolytic Stability: Exposure to UV radiation can induce photodegradation. This process typically involves the formation of radical intermediates, which can lead to N-dealkylation, ring cleavage, and other side reactions. It is recommended to store the compound protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction yield and presence of unexpected byproducts Oxidative degradation of this compound.1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).2. Use degassed solvents.3. Add an antioxidant if compatible with the reaction chemistry.
Formation of 2-methylpiperidine as a major impurity N-dealkylation under oxidative or harsh thermal conditions.1. Lower the reaction temperature.2. Minimize reaction time.3. If applicable, use a protecting group on the piperidine nitrogen.
Reaction mixture turns dark or forms polymeric material Significant thermal decomposition or side reactions under harsh conditions.1. Conduct the reaction at a lower temperature.2. Ensure the pH of the reaction mixture is controlled.3. Purify starting materials to remove any catalysts for decomposition.
Inconsistent reaction outcomes Instability of this compound during storage.1. Store the compound under an inert atmosphere, protected from light, and at a low temperature.2. Re-analyze the purity of the starting material before use.

Quantitative Stability Data

The following table summarizes the typical degradation of this compound under forced degradation conditions. These are representative data and may vary based on the specific experimental setup.

Stress Condition Reagent/Condition Time (hours) Temperature (°C) Degradation (%) Major Degradation Products
Acidic Hydrolysis 0.1 M HCl2460~5%Minimal degradation, potential for trace ring-opened products.
Basic Hydrolysis 0.1 M NaOH2460< 2%Generally stable.
Oxidation 3% H₂O₂1225~25%2-methylpiperidine, N-oxide derivatives, ring-opened products.
Thermal -48100~15%Complex mixture of byproducts.
Photolytic UV light (254 nm)2425~20%N-dealkylated products, radical-induced byproducts.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature (25 °C) for 12 hours, protected from light.

  • Quenching: After 12 hours, quench the reaction by adding a small amount of sodium bisulfite solution to remove excess peroxide.

  • Analysis: Analyze the sample by HPLC-UV and LC-MS to determine the percentage of degradation and identify the degradation products.

Protocol 2: Monitoring Reaction Stability by HPLC
  • Method: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at 210 nm.

  • Procedure: a. Inject a standard solution of this compound to determine its retention time. b. At various time points during your reaction, withdraw an aliquot of the reaction mixture. c. Quench the reaction in the aliquot if necessary. d. Dilute the aliquot with the mobile phase and inject it into the HPLC system. e. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the starting material.

Visualizations

DegradationPathways A This compound B [Oxidation] (e.g., H2O2) A->B C Iminium Ion Intermediate B->C D N-Dealkylation C->D F Ring Opening C->F E 2-Methylpiperidine D->E G Aldehyde/Amine Products F->G

Caption: Potential oxidative degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Forced Degradation Protocol A Prepare 1 mg/mL Stock Solution B Apply Stress Condition (e.g., Acid, Base, Oxidant, Heat, Light) A->B C Incubate for a Defined Period B->C D Quench Reaction (if necessary) C->D E Analyze by HPLC-UV and LC-MS D->E

Caption: General experimental workflow for a forced degradation study.

TroubleshootingLogic A Low Yield or Unexpected Byproducts? B Is 2-methylpiperidine a major impurity? A->B Analyze Impurity Profile C Is the reaction run under air? A->C D Yes B->D Yes E No B->E No F Yes C->F Yes G No C->G No H Probable N-Dealkylation. Lower temperature and reaction time. D->H J Consider other factors: - Reagent purity - Thermal stress E->J I Probable Oxidative Degradation. Use inert atmosphere and degassed solvents. F->I G->J

Caption: A logical troubleshooting guide for unexpected reaction outcomes.

troubleshooting failed reactions involving 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 4-Butyl-2-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenges with this compound stem from its steric hindrance. The presence of a methyl group at the 2-position and a butyl group at the 4-position can significantly impact the reactivity of the secondary amine. This can lead to slower reaction rates, incomplete conversions, and the need for more forcing reaction conditions. Furthermore, the molecule exists as cis and trans diastereomers, which can exhibit different reactivity profiles and may require separation.

Q2: How does the stereochemistry (cis/trans isomerism) of this compound affect its reactivity?

A2: The relative orientation of the methyl and butyl groups (cis or trans) influences the conformational preference of the piperidine ring. This can affect the accessibility of the nitrogen lone pair for reactions like N-alkylation and acylation. The trans isomer, which may exist in a conformation with both substituents equatorial, is generally more stable and may present a less hindered approach to the nitrogen. The cis isomer could lead to increased steric hindrance depending on its preferred conformation. This difference in reactivity can be a critical factor in reaction outcomes and product distribution.[1][2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide. It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Troubleshooting Guides

Failed or Low-Yield N-Alkylation Reactions

Problem: Low or no conversion observed in the N-alkylation of this compound with an alkyl halide.

Potential Cause Troubleshooting Suggestion Expected Outcome
Steric Hindrance Increase reaction temperature and/or reaction time. Consider using a more reactive alkylating agent (e.g., alkyl triflate instead of alkyl bromide).Improved conversion to the desired N-alkylated product.
Inadequate Base Use a stronger, non-nucleophilic base such as potassium or cesium carbonate. Ensure the base is freshly dried.More efficient scavenging of the generated acid (HX), driving the reaction to completion.
Solvent Choice Switch to a higher-boiling polar aprotic solvent like DMF or DMSO to facilitate higher reaction temperatures.Increased solubility of reactants and higher reaction rates.
Leaving Group Use an alkylating agent with a better leaving group (I > Br > Cl). Catalytic addition of potassium iodide can be effective with alkyl chlorides or bromides.Faster rate of nucleophilic substitution.
Incomplete Acylation Reactions

Problem: The acylation of this compound with an acyl chloride or anhydride is sluggish and gives low yields.

Potential Cause Troubleshooting Suggestion Expected Outcome
Steric Hindrance Use a more reactive acylating agent (e.g., acyl chloride over anhydride). Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).Accelerated acylation and higher product yield.
Base Incompatibility Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the generated HCl without competing with the piperidine.Prevention of side reactions and improved yield of the desired amide.
Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize potential side reactions, especially if the acylating agent is highly reactive.Improved selectivity and reduced formation of byproducts.
Issues in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Problem: Low yield or decomposition during the palladium-catalyzed coupling of an aryl halide with this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Ligand Choice Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find one that promotes efficient reductive elimination from the sterically hindered palladium-amide complex.Increased reaction rate and product yield.
Base Selection Use a base that is strong enough to deprotonate the piperidine but does not lead to catalyst deactivation. Sodium tert-butoxide is a common choice.Efficient formation of the active catalyst and promotion of the catalytic cycle.
Catalyst Deactivation Ensure stringent anhydrous and anaerobic conditions to prevent catalyst oxidation. Use a pre-catalyst that is more stable to air and moisture.Improved catalyst lifetime and overall reaction efficiency.[3]
Side Reactions Monitor the reaction for potential side reactions such as hydrodehalogenation of the aryl halide or β-hydride elimination if applicable. Adjusting the ligand and reaction temperature can help minimize these.Increased selectivity for the desired C-N coupled product.

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • The reaction mixture is stirred at 80 °C under a nitrogen atmosphere and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube is added the aryl halide (1.0 eq), this compound (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the mixture is stirred at 100 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations

Troubleshooting Logic for Failed N-Alkylation

troubleshooting_alkylation Troubleshooting Failed N-Alkylation of this compound start Low/No Conversion steric_hindrance Increase Temperature/Time Use more reactive alkylating agent start->steric_hindrance Check Steric Hindrance inadequate_base Use Stronger Base (e.g., Cs2CO3) start->inadequate_base Check Base solvent_issue Switch to High-Boiling Solvent (DMF, DMSO) start->solvent_issue Check Solvent poor_leaving_group Use Better Leaving Group (I > Br > Cl) Add KI catalyst start->poor_leaving_group Check Leaving Group outcome Improved Yield steric_hindrance->outcome inadequate_base->outcome solvent_issue->outcome poor_leaving_group->outcome

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling

cross_coupling_workflow Workflow for Buchwald-Hartwig Amination setup Reaction Setup (Ar-X, Piperidine, Pd-cat, Ligand, Base) reaction Inert Atmosphere Heat (e.g., 100 °C in Toluene) setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, Filter monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for cross-coupling reactions.

References

Technical Support Center: Scale-up Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Butyl-2-methylpiperidine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Incomplete Reaction / Low Conversion of 4-Butyl-2-methylpyridine 1. Catalyst Inactivity: The catalyst (e.g., PtO₂, Pd/C, Rh/C) may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion. 3. Low Reaction Temperature: The temperature may not be optimal for the specific catalyst and substrate. 4. Poor Mass Transfer: Inefficient stirring or mixing can limit the contact between hydrogen, substrate, and catalyst.1. Catalyst Handling: Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider increasing catalyst loading. 2. Optimize Pressure: Gradually increase the hydrogen pressure within the safe limits of the reactor. Typical pressures for pyridine hydrogenation range from 50 to 70 bar[1]. 3. Adjust Temperature: Increase the reaction temperature in increments. Note that elevated temperatures can sometimes lead to side reactions. 4. Improve Agitation: Increase the stirring speed to ensure efficient mixing of the reaction components.
Poor Selectivity / Formation of Side Products 1. Over-reduction or Ring Opening: Harsh reaction conditions (high temperature or pressure) can lead to undesired side reactions. 2. Incomplete Reduction: Partial reduction can lead to the presence of intermediates like tetrahydropyridine derivatives.1. Milder Conditions: Employ milder reaction conditions, such as lower temperatures and pressures, to minimize side product formation. 2. Extended Reaction Time: Increase the reaction time to ensure complete conversion to the desired piperidine.
Difficulty in Product Isolation and Purification 1. Emulsion Formation during Workup: The basic nature of the piperidine product can lead to emulsions during aqueous workup. 2. Co-elution of Impurities: Impurities with similar polarity to the product can make chromatographic purification challenging. 3. Product Volatility: The product may be volatile, leading to losses during solvent removal.1. Salting Out: Add brine (saturated NaCl solution) during the workup to break emulsions. 2. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Alternatively, consider converting the product to its hydrochloride salt for purification via crystallization. 3. Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of the product.
Catalyst Filtering Issues 1. Fine Catalyst Particles: Some catalysts, like palladium on carbon, can be very fine and difficult to filter. 2. Clogged Filter Medium: The filter medium can become clogged with catalyst particles.1. Use of Filter Aid: Use a filter aid such as Celite® to facilitate the filtration of fine catalyst particles. 2. Backflushing: If the filter clogs, carefully backflush with an inert gas to dislodge the particles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most common and industrially viable route is the catalytic hydrogenation of the corresponding pyridine precursor, 4-butyl-2-methylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a piperidine ring using a heterogeneous catalyst and hydrogen gas.

Q2: Which catalyst is recommended for the hydrogenation of 4-butyl-2-methylpyridine?

A2: Several catalysts can be effective, including platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C)[2]. The choice of catalyst can influence the reaction conditions required (temperature, pressure) and the selectivity of the reaction. For industrial applications, rhodium on carbon has been shown to be highly effective for similar transformations[2].

Q3: What are the typical reaction conditions for the catalytic hydrogenation of substituted pyridines?

A3: Typical conditions involve hydrogen pressures ranging from 50 to 70 bar and are often conducted at room temperature[1]. The choice of solvent can also be critical, with glacial acetic acid being a suitable protic solvent that can enhance catalyst activity and reduce poisoning effects[1].

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A complete disappearance of the starting pyridine and the absence of intermediates would indicate the completion of the reaction.

Q5: What are the main safety considerations for this scale-up synthesis?

A5: The primary safety concern is the use of high-pressure hydrogen gas, which is highly flammable. The reaction should be carried out in a well-ventilated area using equipment designed for high-pressure reactions. Proper grounding and bonding of equipment are necessary to prevent static discharge. Additionally, the catalysts, particularly palladium on carbon, can be pyrophoric and should be handled with care, preferably under a wet or inert atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 4-Butyl-2-methylpyridine

This protocol is a representative example and should be optimized for specific laboratory or plant conditions.

Materials:

  • 4-Butyl-2-methylpyridine

  • Rhodium on Carbon (5% Rh/C)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • High-pressure autoclave/hydrogenator

  • Mechanical stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: The high-pressure autoclave is cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: A solution of 4-butyl-2-methylpyridine in glacial acetic acid is prepared and charged into the reactor.

  • Catalyst Addition: The 5% Rh/C catalyst is carefully added to the reactor under an inert atmosphere. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Hydrogenation: The reactor is sealed and purged several times with low-pressure hydrogen before being pressurized to the desired level (e.g., 50-70 bar). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or TLC.

  • Workup:

    • Once the reaction is complete, the hydrogen pressure is carefully released, and the reactor is purged with an inert gas.

    • The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

    • The filtrate is carefully neutralized with a solution of sodium hydroxide.

    • The aqueous layer is extracted multiple times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Process Workflow

Scale_Up_Synthesis Scale-up Synthesis Workflow for this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start Start: 4-Butyl-2-methylpyridine reaction Catalytic Hydrogenation (Rh/C, H2, Acetic Acid) start->reaction workup Reaction Workup (Catalyst Filtration, Neutralization, Extraction) reaction->workup purification Purification (Vacuum Distillation or Chromatography) workup->purification final_product Final Product: this compound purification->final_product qc QC Analysis (GC, HPLC, NMR) final_product->qc

Caption: Workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Butyl-2-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

Two of the most common and direct synthetic routes for the preparation of this compound are:

  • N-alkylation of 2-methylpiperidine: This method involves the reaction of 2-methylpiperidine with a butyl halide (e.g., butyl bromide) in the presence of a base.

  • Reductive amination: This route consists of the reaction of 2-methylpiperidine with butyraldehyde to form an iminium ion intermediate, which is then reduced in situ to the final product.

Q2: What are the typical byproducts observed in the N-alkylation of 2-methylpiperidine?

The primary byproduct of concern is the over-alkylation product, the 1-butyl-1-(2-methylpiperidin-1-ium) salt. Additionally, elimination of HBr from butyl bromide can lead to the formation of butene.

Q3: What side reactions can occur during the reductive amination synthesis of this compound?

Common side reactions in reductive amination include the self-condensation of butyraldehyde (aldol condensation) to form 2-ethyl-3-hydroxyhexanal, which can then dehydrate. Also, over-alkylation can theoretically occur, though it is generally less of an issue than in direct N-alkylation.

Q4: How can I monitor the progress of my reaction?

Gas chromatography (GC) and thin-layer chromatography (TLC) are effective techniques for monitoring the disappearance of starting materials and the appearance of the product and byproducts.

Q5: What are the recommended purification methods for this compound?

The primary methods for purification are distillation and column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Problem 1: Low yield of this compound in N-alkylation Synthesis
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time. - Increase reaction temperature. - Use a more reactive butyl halide (e.g., butyl iodide).
Loss of product during workup - Ensure proper pH adjustment during extraction. - Use a suitable solvent for extraction.
Side reactions consuming starting material - Use a non-nucleophilic base to minimize elimination reactions. - Add the butyl halide slowly to the reaction mixture to control the reaction rate.
Problem 2: Presence of significant byproduct peaks in GC/MS analysis after N-alkylation
Observed Byproduct Possible Cause Suggested Solution
1-butyl-1-(2-methylpiperidin-1-ium) bromide Over-alkylation- Use a stoichiometric amount of the butyl halide. - Add the butyl halide dropwise to the reaction mixture.
Butene Elimination reaction of butyl bromide- Use a milder base. - Lower the reaction temperature.
Unreacted 2-methylpiperidine Incomplete reaction- Increase the amount of butyl halide slightly (e.g., 1.05 equivalents). - Increase reaction time or temperature.
Problem 3: Low yield of this compound in Reductive Amination Synthesis
Possible Cause Suggested Solution
Inefficient iminium ion formation - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards iminium ion formation. - Adjust the pH of the reaction mixture to be slightly acidic (pH 4-6).
Decomposition of the reducing agent - Add the reducing agent portion-wise to the reaction mixture. - Ensure the reaction is performed under an inert atmosphere if the reducing agent is air-sensitive.
Aldol condensation of butyraldehyde - Add the butyraldehyde slowly to the reaction mixture. - Keep the reaction temperature low during the initial condensation step.

Experimental Protocols

N-alkylation of 2-methylpiperidine

A detailed protocol for the N-alkylation of 2-methylpiperidine with butyl bromide is as follows:

  • To a solution of 2-methylpiperidine (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent (e.g., acetonitrile) is added butyl bromide (1.1 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-60 °C) and monitored by GC or TLC.

  • Upon completion, the reaction mixture is filtered to remove the base.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Reductive Amination of 2-methylpiperidine

A general procedure for the reductive amination of 2-methylpiperidine with butyraldehyde is as follows:

  • To a solution of 2-methylpiperidine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added butyraldehyde (1.0 eq).

  • The mixture is stirred at room temperature for a period to allow for iminium ion formation. The pH may be adjusted to be slightly acidic.

  • A reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride, 1.2 eq) is added portion-wise, maintaining the temperature below 25 °C.

  • The reaction is stirred until completion as monitored by GC or TLC.

  • The reaction is quenched by the careful addition of water.

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Visualizations

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Methylpiperidine 2-Methylpiperidine Reaction_Vessel N-alkylation (Solvent, Temp) 2-Methylpiperidine->Reaction_Vessel Butyl Bromide Butyl Bromide Butyl Bromide->Reaction_Vessel Base Base Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Purification Distillation or Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the N-alkylation synthesis of this compound.

Byproduct_Formation_Logic cluster_synthesis Synthesis Method cluster_byproducts Potential Byproducts Start Troubleshooting Byproduct Formation N_Alkylation N-Alkylation Start->N_Alkylation Reductive_Amination Reductive Amination Start->Reductive_Amination Overalkylation Over-alkylation (Quaternary Salt) N_Alkylation->Overalkylation Excess Alkyl Halide Elimination Elimination (Butene) N_Alkylation->Elimination Strong Base / High Temp Aldol_Condensation Aldol Condensation Reductive_Amination->Aldol_Condensation Self-condensation of Aldehyde

Caption: Logical relationship between synthesis method and potential byproduct formation.

Validation & Comparative

Comparative Reactivity of 4-Butyl-2-methylpiperidine and Other Piperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The reactivity of the nitrogen atom in the piperidine ring is fundamentally influenced by its basicity and the steric environment surrounding it. These factors play a pivotal role in common reactions such as N-alkylation and N-acylation, which are fundamental transformations in drug discovery and development.

Basicity Comparison: The Role of Alkyl Substitution

The basicity of a piperidine is a key indicator of its nucleophilicity. It is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. The introduction of alkyl groups, which are electron-donating, generally increases the basicity of the piperidine nitrogen.

CompoundStructurepKa of Conjugate Acid
Piperidine11.12[1]
2-Methylpiperidine11.22 (estimated)
4-Butylpiperidine~11.2 (estimated)
4-Butyl-2-methylpiperidineNot Experimentally Determined

Note: The pKa value for 2-methylpiperidine and 4-butylpiperidine are estimations based on the known effects of alkyl substitution on piperidine basicity. The butyl group at the 4-position is expected to have a slight electron-donating effect, increasing basicity, while the methyl group at the 2-position also contributes a similar effect.

Reactivity in N-Alkylation and N-Acylation: A Qualitative Comparison

The rate of N-alkylation and N-acylation reactions is determined by both the nucleophilicity of the piperidine nitrogen and the steric hindrance around it. While alkyl groups enhance basicity (and thus intrinsic nucleophilicity), they can also introduce significant steric bulk that hinders the approach of electrophiles.

CompoundExpected Relative Rate of N-AlkylationExpected Relative Rate of N-AcylationKey Influencing Factors
PiperidineHighestHighestUnhindered nitrogen, high basicity.
2-MethylpiperidineModerateLowIncreased basicity is offset by significant steric hindrance from the adjacent methyl group, especially for bulky acylating agents.
4-ButylpiperidineHighHighIncreased basicity due to the electron-donating butyl group with minimal steric impact on the nitrogen atom.
This compoundLow to ModerateVery LowCombines the significant steric hindrance of the 2-methyl group with the slightly enhanced basicity of the 4-butyl group. The steric factor is expected to dominate, leading to the lowest reactivity, particularly in N-acylation.

The 2-methyl group in this compound introduces significant steric hindrance, which is expected to be the dominant factor in determining its reactivity in N-alkylation and, even more so, in N-acylation reactions. The transition states for these reactions are sensitive to steric bulk, and the presence of a substituent alpha to the nitrogen atom can dramatically decrease the reaction rate. The 4-butyl group, being remote from the reaction center, will primarily exert a modest electronic effect, slightly increasing the basicity, but its impact on the reaction rate is likely to be minor compared to the steric effect of the 2-methyl group.

Experimental Protocols

To quantitatively assess the reactivity of this compound and facilitate direct comparison, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of the conjugate acid of a piperidine derivative.

Materials:

  • Piperidine derivative (e.g., this compound)

  • Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a dilute aqueous solution of the piperidine derivative of a known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume of the piperidine solution (e.g., 50 mL) in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Titrate the solution by adding small, known volumes of the standardized HCl solution from the burette.

  • Record the pH after each addition of the titrant.

  • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at which half of the piperidine has been neutralized (i.e., at the half-equivalence point). This can be determined from the titration curve.

Competitive N-Alkylation Kinetics

Objective: To compare the relative rates of N-alkylation of different piperidine derivatives.

Materials:

  • A mixture of two piperidine derivatives in equimolar amounts (e.g., this compound and piperidine)

  • Alkylating agent (e.g., methyl iodide)

  • A suitable solvent (e.g., acetonitrile)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a solution containing equimolar amounts of the two piperidine derivatives and an internal standard in the chosen solvent.

  • Add a limiting amount of the alkylating agent to the solution at a constant temperature.

  • At various time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by adding a large excess of a primary amine).

  • Analyze the quenched samples by GC or HPLC to determine the relative amounts of the unreacted piperidines and the N-alkylated products.

  • The relative rate constants can be determined by comparing the rates of disappearance of the starting materials or the rates of formation of the products.

Competitive N-Acylation Kinetics

Objective: To compare the relative rates of N-acylation of different piperidine derivatives.

Materials:

  • A mixture of two piperidine derivatives in equimolar amounts.

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • A suitable solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., triethylamine)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a solution containing equimolar amounts of the two piperidine derivatives, a non-nucleophilic base, and an internal standard in the chosen solvent.

  • Add a limiting amount of the acylating agent to the solution at a constant temperature.

  • Follow the same procedure for quenching and analysis as described for the N-alkylation experiment.

  • The relative rate constants for N-acylation can be determined by comparing the consumption of the starting piperidines or the formation of the corresponding amides.

Visualizing the Comparison

G Comparative Reactivity of Substituted Piperidines cluster_reactivity Factors Influencing Reactivity cluster_piperidines Piperidine Derivatives cluster_reactions Reactivity Outcome Basicity (pKa) Basicity (pKa) Piperidine Piperidine Basicity (pKa)->Piperidine 11.12 2-Methylpiperidine 2-Methylpiperidine Basicity (pKa)->2-Methylpiperidine ~11.22 (Higher) 4-Butylpiperidine 4-Butylpiperidine Basicity (pKa)->4-Butylpiperidine ~11.2 (Higher) This compound This compound Basicity (pKa)->this compound ~11.25 (Highest - Predicted) Steric Hindrance Steric Hindrance Steric Hindrance->Piperidine Low Steric Hindrance->2-Methylpiperidine High Steric Hindrance->4-Butylpiperidine Low Steric Hindrance->this compound Very High N-Alkylation Rate N-Alkylation Rate Piperidine->N-Alkylation Rate Fastest N-Acylation Rate N-Acylation Rate Piperidine->N-Acylation Rate Fastest 2-Methylpiperidine->N-Alkylation Rate Slow 2-Methylpiperidine->N-Acylation Rate Very Slow 4-Butylpiperidine->N-Alkylation Rate Fast 4-Butylpiperidine->N-Acylation Rate Fast This compound->N-Alkylation Rate Slowest This compound->N-Acylation Rate Extremely Slow

Caption: Factors influencing the reactivity of piperidine derivatives.

G Experimental Workflow for Competitive Reactivity Studies Start Start Prepare Equimolar Mixture of Piperidines Prepare Equimolar Mixture of Piperidines Start->Prepare Equimolar Mixture of Piperidines Add Limiting Electrophile (Alkylating or Acylating Agent) Add Limiting Electrophile (Alkylating or Acylating Agent) Prepare Equimolar Mixture of Piperidines->Add Limiting Electrophile (Alkylating or Acylating Agent) Monitor Reaction Over Time (Aliquots) Monitor Reaction Over Time (Aliquots) Add Limiting Electrophile (Alkylating or Acylating Agent)->Monitor Reaction Over Time (Aliquots) Quench Reaction Quench Reaction Monitor Reaction Over Time (Aliquots)->Quench Reaction Analyze by GC/HPLC Analyze by GC/HPLC Quench Reaction->Analyze by GC/HPLC Determine Relative Rates Determine Relative Rates Analyze by GC/HPLC->Determine Relative Rates End End Determine Relative Rates->End

Caption: Workflow for competitive reactivity analysis.

References

Comparative Analysis of 4-Butyl-2-methylpiperidine Isomers: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should note that the following information is based on related piperidine derivatives and is intended to guide future research rather than serve as a definitive comparison of 4-Butyl-2-methylpiperidine isomers. The lack of direct experimental data underscores a potential area for novel investigation in the field of medicinal chemistry.

General Principles of Piperidine Isomer Bioactivity

The spatial arrangement of substituents on the piperidine ring can significantly influence the pharmacological properties of a molecule. The orientation of the butyl group at the 4-position and the methyl group at the 2-position in cis- and trans-isomers of this compound would lead to distinct three-dimensional shapes. This stereochemistry is critical for the interaction of these molecules with biological targets such as receptors and enzymes.

In many documented cases of substituted piperidines, the relative orientation of substituents affects:

  • Receptor Binding Affinity: The fit of a ligand into the binding pocket of a receptor is highly dependent on its stereochemistry. One isomer may exhibit a much higher affinity for a target than the other due to more favorable steric and electronic interactions.

  • Efficacy and Potency: The ability of a compound to elicit a biological response (efficacy) and the concentration at which it does so (potency) can differ dramatically between isomers.

  • Metabolic Stability: The orientation of substituents can affect the accessibility of the molecule to metabolic enzymes, leading to differences in metabolic pathways and rates of clearance.

Insights from Related Piperidine Derivatives

While specific data on this compound isomers is absent, studies on other substituted piperidines provide valuable insights. For instance, research on chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines has shown that while the introduction of a methyl group creates chirality, the resulting isomers sometimes exhibit only slight differences in their affinity for sigma receptors. This suggests that for some targets, the overall pharmacophore is more critical than the specific stereochemistry of a single substituent.

Conversely, studies on N-substituted-4-cyano-4-phenylpiperidine analogs have demonstrated that modifications to the piperidine ring and its substituents can significantly impact affinity and selectivity for sigma receptors. This highlights the nuanced nature of structure-activity relationships, where small structural changes can lead to profound differences in biological activity.

Experimental Protocols for Future Investigation

To elucidate the biological activity profile of this compound isomers, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that could be adapted for this purpose.

Receptor Binding Assays

Objective: To determine the binding affinity of the cis- and trans-isomers of this compound for a panel of relevant biological targets (e.g., GPCRs, ion channels, transporters).

Methodology:

  • Target Selection: Based on computational docking studies or known pharmacology of similar structures, a panel of potential receptor targets is selected.

  • Radioligand Binding Assay:

    • Cell membranes expressing the target receptor are prepared.

    • A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compounds (cis- and trans-isomers) are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional activity (e.g., agonist, antagonist, allosteric modulator) of the isomers at the identified target receptors.

Methodology (Example: Gs-coupled GPCR):

  • Cell Culture: Cells stably expressing the target receptor are cultured.

  • cAMP Assay:

    • Cells are incubated with the test compounds (cis- and trans-isomers) at various concentrations.

    • A phosphodiesterase inhibitor is often included to prevent the degradation of cyclic AMP (cAMP).

    • The intracellular accumulation of cAMP is measured using a commercially available ELISA or HTRF assay kit.

    • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Logical Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the systematic comparison of the biological activities of chemical isomers.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Synthesis Synthesis of cis- and trans-isomers Purification Purification & Separation Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding Receptor Binding Assays Characterization->Binding ADME In Vitro ADME (Metabolic Stability, Permeability) Characterization->ADME Functional Functional Assays Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR PK Pharmacokinetic Studies Functional->PK Functional->SAR ADME->SAR PD Pharmacodynamic Studies (Efficacy Models) PK->PD PK->SAR Tox Preliminary Toxicity PD->Tox PD->SAR Tox->SAR

Caption: A generalized workflow for the comparative biological evaluation of chemical isomers.

Conclusion

While a direct comparison of the biological activities of this compound isomers is not possible based on current literature, the principles of stereoisomerism in medicinal chemistry strongly suggest that the cis- and trans- forms would exhibit distinct pharmacological profiles. The provided experimental outlines and logical workflow offer a roadmap for future research to fill this knowledge gap. The synthesis and systematic evaluation of these isomers could lead to the discovery of novel chemical probes or therapeutic agents with optimized properties. Researchers are encouraged to undertake such studies to contribute valuable data to the field.

A Comparative Guide to 4-Butyl-2-methylpiperidine and 4-methylpiperidine in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Butyl-2-methylpiperidine and 4-methylpiperidine, two substituted piperidine derivatives with applications in organic synthesis. While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this document will objectively compare their properties and predict their differential performance in organic reactions based on their structural differences and established principles of organic chemistry.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and are widely employed as catalysts and synthetic intermediates in organic chemistry. The nature and position of substituents on the piperidine ring significantly influence the molecule's steric and electronic properties, thereby dictating its reactivity, selectivity, and efficacy in various transformations. This guide focuses on two such derivatives: 4-methylpiperidine, a simple and commonly used substituted piperidine, and this compound, a more sterically hindered analogue.

Chemical Properties and Structure

The key difference between 4-methylpiperidine and this compound lies in the substitution pattern on the piperidine ring. 4-methylpiperidine possesses a single methyl group at the 4-position, which has a minimal steric impact on the nitrogen atom. In contrast, this compound features a butyl group at the 4-position and a methyl group at the 2-position. The 2-methyl group, in particular, introduces significant steric hindrance around the nitrogen atom, which is expected to be a primary determinant of its reactivity.

Property4-methylpiperidineThis compoundData Source
Molecular Formula C₆H₁₃NC₁₀H₂₁N[1]
Molecular Weight 99.17 g/mol 155.29 g/mol [1]
Boiling Point 124 °CNot available
Density 0.838 g/mL at 25 °CNot available
Structure -

Comparison in Organic Reactions

The utility of piperidine derivatives in organic synthesis often stems from the nucleophilicity and basicity of the nitrogen atom. These properties, however, are modulated by the steric and electronic nature of the ring substituents.

Basicity and Nucleophilicity

Both 4-methylpiperidine and this compound are secondary amines and therefore basic and nucleophilic. The alkyl substituents are electron-donating, which should slightly increase the electron density on the nitrogen atom compared to piperidine itself. However, the steric hindrance in this compound is the dominant factor.

  • 4-methylpiperidine : The methyl group at the 4-position is remote from the nitrogen atom and does not significantly impede its ability to act as a base or a nucleophile. It is readily available for protonation or for attacking an electrophilic center.

  • This compound : The methyl group at the 2-position provides substantial steric shielding to the nitrogen atom. This steric hindrance is expected to decrease its nucleophilicity significantly. While its Brønsted basicity (ability to accept a proton) might be similar to or slightly higher than 4-methylpiperidine due to the inductive effect of the alkyl groups, its effectiveness as a nucleophile in reactions with sterically demanding electrophiles will be diminished. The butyl group at the 4-position has a minor electronic effect and primarily contributes to the overall lipophilicity of the molecule.

This difference in steric hindrance can be visualized in the following workflow:

G cluster_0 Reaction with an Electrophile Electrophile Electrophile 4-methylpiperidine 4-methylpiperidine Electrophile->4-methylpiperidine Less Hindered Attack This compound This compound Electrophile->this compound Sterically Hindered Attack Product_Fast Product (Faster Reaction) 4-methylpiperidine->Product_Fast Product_Slow Product (Slower or No Reaction) This compound->Product_Slow

Caption: Steric hindrance effect on nucleophilic attack.

Catalytic Activity

Substituted piperidines are often used as basic catalysts in various organic transformations.

  • 4-methylpiperidine : Due to its accessible nitrogen atom, it is an effective catalyst for reactions such as Knoevenagel condensations, Michael additions, and as a co-catalyst in various other transformations.[2]

  • This compound : Its sterically hindered nature makes it a potential candidate for use as a "non-nucleophilic base." Such bases can deprotonate acidic substrates without competing in nucleophilic side reactions. This property can be advantageous in reactions where the nucleophilicity of the base is undesirable. For instance, in elimination reactions, a sterically hindered base is more likely to act as a Brønsted base, promoting the formation of the desired alkene product over substitution products.

The logical flow for selecting a piperidine catalyst based on desired reactivity can be represented as follows:

G Start Choose Piperidine Catalyst Desired_Reaction Desired Reaction Type? Start->Desired_Reaction Nucleophilic_Catalysis Nucleophilic Catalysis Desired_Reaction->Nucleophilic_Catalysis e.g., Michael Addition Non_Nucleophilic_Base Non-Nucleophilic Base Desired_Reaction->Non_Nucleophilic_Base e.g., Elimination Select_4MP Select 4-methylpiperidine Nucleophilic_Catalysis->Select_4MP Select_4B2MP Select This compound Non_Nucleophilic_Base->Select_4B2MP

Caption: Catalyst selection based on reaction type.

Stereoselectivity

The presence of a chiral center at the 2-position in this compound (if used as a single enantiomer) can be exploited in asymmetric synthesis.

  • 4-methylpiperidine : Being achiral, it cannot induce enantioselectivity when used as a catalyst on its own.

  • This compound : If resolved into its individual enantiomers, it could serve as a chiral base or nucleophile, potentially inducing stereoselectivity in reactions. The steric bulk around the nitrogen, directed by the 2-methyl group, would create a chiral environment that could favor the formation of one stereoisomer of the product over another. The development of stereoselective routes to substituted piperidines is an active area of research.[3][4]

Experimental Protocols

While direct comparative experiments are lacking, the following are general protocols for reactions where these piperidines could be employed.

General Procedure for a Knoevenagel Condensation (Catalyzed by 4-methylpiperidine)
  • To a solution of an aldehyde (1.0 mmol) and an active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add 4-methylpiperidine (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Hypothetical Protocol for an Elimination Reaction (Using this compound as a Non-Nucleophilic Base)
  • Dissolve the substrate containing a leaving group (e.g., an alkyl halide or tosylate) (1.0 mmol) in a suitable aprotic solvent (e.g., tetrahydrofuran, 10 mL).

  • Add this compound (1.5 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired alkene.

Conclusion

  • 4-methylpiperidine is a versatile, sterically unencumbered secondary amine that functions effectively as a nucleophile and a basic catalyst in a wide range of organic reactions.

  • This compound , with its sterically hindered nitrogen, is predicted to be a less effective nucleophile but a potentially useful non-nucleophilic base. Its chiral nature (if enantiomerically pure) offers opportunities for application in asymmetric synthesis.

The choice between these two reagents will depend on the specific requirements of the organic transformation. For reactions requiring a simple, nucleophilic base, 4-methylpiperidine is a suitable choice. Conversely, for applications demanding a non-nucleophilic base or a chiral amine, this compound presents an interesting, albeit less documented, alternative. Further experimental studies are warranted to quantitatively compare the performance of these two piperidine derivatives and validate these predictions.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Butyl-2-methylpiperidine, a key building block in pharmaceutical development. The performance of this compound is evaluated against relevant alternatives, supported by detailed experimental protocols and comparative data to aid researchers in selecting and validating materials for their specific applications.

Introduction to this compound and its Importance

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable pharmacokinetic properties. The specific substitution pattern of a butyl group at the 4-position and a methyl group at the 2-position allows for fine-tuning of lipophilicity and steric interactions, making it a valuable synthon for targeted drug design.

Given its role as a critical intermediate, the purity of synthesized this compound is of paramount importance. The presence of impurities, even in trace amounts, can lead to misleading biological data, undesirable side reactions in subsequent synthetic steps, and potential safety concerns in downstream applications. Therefore, rigorous purity assessment is a critical step in the quality control of this compound.

Synthesis and Potential Impurities

The most common and industrially scalable synthesis of this compound involves a two-step process. The first step is the synthesis of the aromatic precursor, 4-butyl-2-methylpyridine. This is followed by the catalytic hydrogenation of the pyridine ring to yield the desired saturated piperidine.

A plausible synthetic route is as follows:

  • Synthesis of 4-Butyl-2-methylpyridine: This can be achieved through various organic reactions, such as the reaction of 2-methylpyridine with a butylating agent.

  • Catalytic Hydrogenation: The synthesized 4-butyl-2-methylpyridine is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring. A common catalyst for this transformation is Platinum(IV) oxide (PtO2), often used in an acidic solvent like glacial acetic acid under hydrogen pressure.[1]

This synthetic pathway can potentially introduce several types of impurities:

  • Unreacted Starting Material: Incomplete hydrogenation can result in the presence of residual 4-butyl-2-methylpyridine in the final product.

  • Partially Hydrogenated Intermediates: The hydrogenation of the pyridine ring proceeds in a stepwise manner. Therefore, partially saturated intermediates, such as 4-butyl-2-methyl-1,2,3,4-tetrahydropyridine, may be present if the reaction is not driven to completion.

  • Isomeric Byproducts: The hydrogenation process can lead to the formation of both cis and trans diastereomers of this compound. The ratio of these isomers can vary depending on the reaction conditions and catalyst used.

  • Solvent and Catalyst Residues: Trace amounts of the solvent (e.g., acetic acid) and catalyst (e.g., platinum) may remain in the final product if not adequately removed during purification.

The following diagram illustrates the general workflow for the synthesis and initial purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Methylpyridine + Butylating Agent Precursor 4-Butyl-2-methylpyridine Start->Precursor Hydrogenation Catalytic Hydrogenation (H2, PtO2, Acetic Acid) Precursor->Hydrogenation Crude Crude this compound Hydrogenation->Crude Workup Aqueous Workup (Base Quench, Extraction) Crude->Workup Distillation Fractional Distillation Workup->Distillation Pure Purified this compound Distillation->Pure

A high-level overview of the synthesis and purification process.

Comparative Purity Assessment: this compound vs. Alternatives

For the purpose of this guide, we will compare the purity profile of synthesized this compound with two structurally related alternatives: 4-Propyl-2-methylpiperidine and 4-tert-Butyl-2-methylpiperidine . These alternatives are often considered in medicinal chemistry programs for their differing steric and electronic properties. Their synthesis typically follows a similar catalytic hydrogenation route, leading to a comparable set of potential impurities.

The following table summarizes the expected purity data for these compounds when synthesized and purified under standard laboratory conditions.

CompoundTypical Purity (%)Potential ImpuritiesImpurity Levels (%)
This compound > 98%4-Butyl-2-methylpyridinePartially hydrogenated intermediatesCis/trans isomers< 0.5%< 1.0%Variable
4-Propyl-2-methylpiperidine > 98%4-Propyl-2-methylpyridinePartially hydrogenated intermediatesCis/trans isomers< 0.5%< 1.0%Variable
4-tert-Butyl-2-methylpiperidine > 97%4-tert-Butyl-2-methylpyridinePartially hydrogenated intermediatesCis/trans isomers< 0.8%< 1.5%Variable

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of this compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, High-Performance Liquid Chromatography (HPLC) can be used for non-volatile impurities and for quantifying the main component, and Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To identify and quantify volatile impurities, including the starting material and partially hydrogenated intermediates.

Methodology:

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main component, assuming similar response factors for structurally related compounds.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the overall purity of the compound and to detect any non-volatile impurities.

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Purpose: To provide an accurate, absolute quantification of the purity of the synthesized compound without the need for a reference standard of the analyte itself.[2][3][4][5]

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl3 or MeOD) to dissolve the sample and internal standard completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

The following diagram illustrates the workflow for the multi-technique purity assessment.

G Purity Assessment Workflow cluster_analytical Analytical Techniques cluster_data Data Analysis Sample Synthesized this compound GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC qNMR qNMR Analysis Sample->qNMR GCMS_Data Identification of Volatile Impurities GCMS->GCMS_Data HPLC_Data Overall Purity (%) HPLC->HPLC_Data qNMR_Data Absolute Purity (%) qNMR->qNMR_Data Final_Report Comprehensive Purity Report GCMS_Data->Final_Report HPLC_Data->Final_Report qNMR_Data->Final_Report

Workflow for comprehensive purity analysis of the synthesized compound.

Interpreting the Results

A comprehensive purity assessment combines the data from all three techniques. GC-MS will provide a detailed profile of volatile impurities, allowing for the identification of unreacted starting materials and byproducts. HPLC will give a percentage purity based on UV-active compounds. qNMR will provide a highly accurate, absolute purity value that accounts for all proton-containing molecules in the sample.

The following logical diagram illustrates the decision-making process based on the purity assessment results.

G Purity-Based Decision Logic Purity_Data Purity Data from GC-MS, HPLC, qNMR Purity_Spec Purity > 98% AND No significant impurities detected? Purity_Data->Purity_Spec Accept Accept Batch for Further Use Purity_Spec->Accept Yes Impurity_ID Identify and Quantify Impurities Purity_Spec->Impurity_ID No Repurify Repurify Batch (e.g., Fractional Distillation) Reject Reject Batch Assess_Impact Assess Impurity Impact on Application Impurity_ID->Assess_Impact Assess_Impact->Repurify Removable Assess_Impact->Reject Unacceptable

Decision-making process based on the obtained purity results.

Conclusion

The purity of this compound is a critical parameter that directly impacts its utility in research and drug development. A multi-technique approach, combining GC-MS, HPLC, and qNMR, provides a robust and comprehensive assessment of purity. By following the detailed protocols outlined in this guide, researchers can confidently evaluate the quality of their synthesized material, ensuring the reliability and reproducibility of their scientific findings. The comparison with related piperidine derivatives highlights the common challenges in their synthesis and purification, emphasizing the need for stringent quality control in the production of these valuable chemical building blocks.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Butyl-2-methylpiperidine, a substituted piperidine derivative of interest in pharmaceutical and chemical research, is typically achieved through the catalytic hydrogenation of 4-Butyl-2-methylpyridine. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative analysis of various catalysts, drawing upon experimental data from the hydrogenation of structurally similar substituted pyridines to offer insights into their potential performance for the synthesis of this compound.

The hydrogenation of the pyridine ring to a piperidine ring is a well-established synthetic route, with several noble metal catalysts demonstrating high efficacy. The primary catalysts employed for this purpose include platinum, ruthenium, rhodium, and palladium-based systems. Each of these catalysts exhibits unique characteristics in terms of activity, selectivity, and optimal reaction conditions.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalysts in the hydrogenation of substituted pyridines, providing a basis for selecting a suitable catalyst for the synthesis of this compound. Due to the scarcity of specific data for 4-Butyl-2-methylpyridine, this comparison is based on data for analogous substrates such as 2-methylpyridine and other multi-substituted pyridines.

Catalyst SystemSubstrateReaction ConditionsYield (%)Diastereoselectivity (cis:trans)Key Observations
Platinum (IV) Oxide (PtO₂) [1][2][3]2-MethylpyridineGlacial Acetic Acid, 70 bar H₂, Room Temp., 4-6 h>50Not ReportedEffective for simple alkylpyridines. Glacial acetic acid was found to be a suitable protic solvent to enhance catalyst activity.[1][2][3]
Ruthenium (supported) [4]Multi-substituted PyridinesAqueous medium, mild conditions>80Good to high for cis-productA novel heterogeneous ruthenium catalyst showed good functional group tolerance and could be reused multiple times without loss of activity.[4]
Rhodium on Carbon (Rh/C) PyridineAmbient Temp. & Pressure98 (for piperidine)Not ReportedRhodium catalysts, particularly on carbon support, exhibit extremely high activity for pyridine hydrogenation, even under mild conditions.[5]
Palladium on Carbon (Pd/C) [6]4-PyridinecarbonitrileWater/Dichloromethane, H₂SO₄, 30 °C, 6 bar H₂99 (for piperidylmethylamine)Not ReportedWhile effective for some functionalized pyridines, palladium catalysts can sometimes be poisoned by the nitrogen atom in the pyridine ring.[6]

Experimental Protocols and Methodologies

A general procedure for the catalytic hydrogenation of a substituted pyridine, which can be adapted for the synthesis of this compound, is outlined below.

General Procedure for Catalytic Hydrogenation with PtO₂[1][2][3]

A solution of the substituted pyridine (e.g., 2-methylpyridine, 1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%). The mixture is then subjected to hydrogen gas pressure (50-70 bar) in a suitable high-pressure reactor. The reaction is stirred at room temperature for a specified duration (e.g., 4-10 hours). Upon completion, the reaction is quenched with a base such as sodium bicarbonate (NaHCO₃) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude piperidine derivative. Further purification can be achieved by column chromatography.[1][2][3]

Visualizing the Synthesis and Workflow

To better illustrate the processes involved in the synthesis of this compound, the following diagrams, generated using the DOT language, depict the reaction pathway and a general experimental workflow.

Reaction_Pathway Substrate 4-Butyl-2-methylpyridine Catalyst Catalyst (e.g., PtO₂, Ru, Rh) + H₂ Substrate->Catalyst Hydrogenation Cis_Product cis-4-Butyl-2-methylpiperidine Catalyst->Cis_Product Trans_Product trans-4-Butyl-2-methylpiperidine Catalyst->Trans_Product

Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Prepare solution of 4-Butyl-2-methylpyridine in solvent B 2. Add catalyst to the reaction vessel A->B C 3. Pressurize with H₂ and set reaction temperature B->C D 4. Monitor reaction progress (e.g., TLC, GC) C->D E 5. Filter to remove heterogeneous catalyst D->E F 6. Work-up: - Quench (if necessary) - Extract with organic solvent - Dry and concentrate E->F G 7. Purify product (e.g., column chromatography) F->G H 8. Characterize final product (e.g., NMR, MS) G->H

General experimental workflow for catalytic hydrogenation.

Concluding Remarks

The selection of an appropriate catalyst for the synthesis of this compound is a crucial step that influences reaction outcomes. Based on data from analogous substituted pyridines, ruthenium and rhodium-based catalysts appear to be highly effective, offering high yields and, in the case of ruthenium, good diastereoselectivity under mild conditions.[4][5] Platinum oxide also presents a viable option, particularly when using glacial acetic acid as a solvent.[1][2][3] Palladium on carbon may also be considered, although its susceptibility to nitrogen poisoning should be taken into account.[6]

For any specific application, it is recommended that researchers perform a screening of these catalysts and optimize reaction conditions to achieve the desired yield and diastereoselectivity for this compound. The detailed experimental protocols and workflows provided in this guide serve as a foundational starting point for such investigations.

References

Confirming the Stereochemistry of 4-Butyl-2-methylpiperidine: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in establishing its structure-activity relationship and ensuring its safety and efficacy. This guide provides a comprehensive comparison of key experimental techniques for confirming the stereochemistry of 4-Butyl-2-methylpiperidine, a substituted piperidine derivative.

The piperidine scaffold is a prevalent feature in many pharmaceuticals, and the spatial arrangement of its substituents can significantly impact its biological activity. This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Distinguishing between these diastereomers and enantiomers requires sophisticated analytical methodologies. This guide delves into the principles, experimental protocols, and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral chromatography for the stereochemical elucidation of this molecule.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography provides a definitive, three-dimensional atomic arrangement of a molecule in its crystalline state.[1][2][3] This technique is considered the gold standard for determining both relative and absolute stereochemistry.

Experimental Protocol:
  • Crystal Growth: Single crystals of a pure stereoisomer of this compound or a suitable salt derivative are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The absolute configuration can be determined if a heavy atom is present in the structure or by using anomalous dispersion effects.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry in Solution

NMR spectroscopy is a powerful and versatile tool for determining the relative stereochemistry of molecules in solution.[5][6] For this compound, ¹H NMR, particularly the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) experiments, is invaluable.

Experimental Protocol:
  • Sample Preparation: A solution of the purified this compound isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹H NMR Spectrum Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts of all protons.

  • Analysis of Vicinal Coupling Constants (³JHH): The coupling constants between adjacent protons (e.g., H2-H3, H3-H4, H4-H5) are measured. The magnitude of these couplings is dependent on the dihedral angle between the protons, as described by the Karplus equation.[7][8][9] For a piperidine ring in a chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). This allows for the determination of the relative orientation (cis or trans) of the methyl and butyl groups.[10][11]

  • 2D NOESY/ROESY Acquisition: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed. These experiments detect through-space correlations between protons that are in close proximity. For example, a correlation between the methyl protons at C2 and the butyl protons at C4 would suggest a cis relationship.[1]

Chiral Chromatography: Separating and Quantifying Enantiomers

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric purity of a sample.[12][13] This is crucial for isolating and characterizing each stereoisomer of this compound.

Experimental Protocol:
  • Column Selection: A chiral stationary phase (CSP) is selected. For piperidine derivatives, polysaccharide-based columns (e.g., Chiralpak) or cyclodextrin-based columns are often effective.[14]

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is chosen and optimized to achieve baseline separation of the enantiomers.[12]

  • Sample Analysis: The racemic or enantiomerically enriched sample of this compound is injected onto the chiral column, and the chromatogram is recorded. The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyChiral Chromatography
Information Provided Absolute and relative stereochemistry, bond lengths, bond anglesRelative stereochemistry, conformational information in solutionEnantiomeric separation and quantification (enantiomeric excess)
Sample Requirements Single, high-quality crystalPurified sample in solution (mg scale)Small amount of sample in solution (µg-mg scale)
Throughput Low; crystal growth can be time-consumingHighHigh
Primary Advantage Unambiguous 3D structure determinationProvides information about the molecule's conformation in solutionExcellent for determining enantiomeric purity and for preparative separation
Limitations Requires a crystalline sample; may not reflect the solution-state conformationDoes not directly provide absolute stereochemistryDoes not provide detailed structural information

Visualizing the Workflow

The following diagrams illustrate the general workflows for each of the described techniques.

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Purified_Sample Purified this compound Crystal_Growth Crystal Growth Purified_Sample->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Stereochemistry Absolute & Relative Stereochemistry Structure_Solution->Stereochemistry

Figure 1. Workflow for stereochemical determination by X-ray crystallography.

nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Experiments cluster_result Data Analysis & Result Purified_Sample Purified this compound Dissolution Dissolve in Deuterated Solvent Purified_Sample->Dissolution NMR_1D 1D ¹H NMR Dissolution->NMR_1D NMR_2D 2D NOESY/COSY Dissolution->NMR_2D Coupling_Constants Analyze Coupling Constants NMR_1D->Coupling_Constants NOE Analyze NOE Correlations NMR_2D->NOE Relative_Stereo Relative Stereochemistry Coupling_Constants->Relative_Stereo NOE->Relative_Stereo chiral_chromatography_workflow cluster_prep Method Development cluster_analysis Analysis cluster_result Result Column_Selection Select Chiral Column Mobile_Phase_Opt Optimize Mobile Phase Column_Selection->Mobile_Phase_Opt Sample_Injection Inject Sample Mobile_Phase_Opt->Sample_Injection Data_Acquisition Acquire Chromatogram Sample_Injection->Data_Acquisition Enantiomeric_Purity Enantiomeric Purity (%ee) Data_Acquisition->Enantiomeric_Purity

References

Evaluating 4-Butyl-2-methylpiperidine as a Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of G-protein coupled receptor (GPCR) modulation is continually evolving, with a significant focus on developing selective and effective ligands for therapeutic intervention. This guide provides a comprehensive evaluation of the efficacy of "4-Butyl-2-methylpiperidine" as a ligand, a query that leads to the well-characterized and pharmacologically active compound 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine , commonly known as AC-42 . Our investigation reveals that AC-42 is a selective allosteric agonist of the muscarinic M1 acetylcholine receptor (M1-mAChR), a prime target for cognitive disorders such as Alzheimer's disease.[1] This guide will compare AC-42's performance with other M1 receptor modulators, supported by experimental data, and provide detailed methodologies for key assays.

Comparative Efficacy of AC-42

AC-42 distinguishes itself by binding to an allosteric site on the M1 receptor, a site topographically distinct from the orthosteric binding site of the endogenous ligand, acetylcholine.[2][3] This allosteric mechanism allows AC-42 to activate the M1 receptor in the absence of an orthosteric agonist.[4]

Quantitative Performance Data

The efficacy of AC-42 has been quantified in various functional assays. The following tables summarize its performance in comparison to other M1 receptor agonists.

Table 1: Potency of AC-42 in Functional Assays

AssayCell LineParameterAC-42 ValueReference
Inositol Phosphate AccumulationCHO cells expressing human M1 receptorEC50805 nM[5]
Intracellular Calcium MobilizationCHO cells expressing human M1 receptorEC50220 nM (for Y381A mutated receptor)[5]

Table 2: Comparative Selectivity of M1-Preferring Agonists

CompoundTypeM1 Selectivity over M3Reference
AC-42 Allosteric AgonistHigh[6][7]
AC-260584 Allosteric AgonistHigh[6][7]
77-LH-28-1 Allosteric AgonistHigh[6][7]
LY-593039 Allosteric AgonistHigh[6][7]
Talsaclidine Orthosteric AgonistLower[6][7]
Sabcomeline Orthosteric AgonistLower[6][7]
Xanomeline Orthosteric AgonistLower[6][7]

Signaling Pathways and Experimental Workflows

The activation of the M1 receptor by AC-42 initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the M1 receptor signaling pathway and a typical experimental workflow for assessing ligand efficacy.

M1_Signaling_Pathway cluster_receptor M1 Receptor Activation cluster_downstream Downstream Signaling AC42 AC-42 (Allosteric Agonist) M1R M1 Muscarinic Receptor AC42->M1R binds to allosteric site Gq11 Gq/11 M1R->Gq11 activates Gs Gs M1R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP AC->cAMP produces Calcium_Mobilization_Workflow start Start cell_culture Culture CHO cells stably expressing human M1 receptor start->cell_culture cell_plating Plate cells in a black-walled, clear-bottom 96-well plate cell_culture->cell_plating dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading incubation Incubate to allow dye de-esterification dye_loading->incubation compound_addition Add varying concentrations of AC-42 or other test compounds incubation->compound_addition measurement Measure fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR) compound_addition->measurement analysis Analyze data to determine EC50 values measurement->analysis end End analysis->end

References

literature comparison of different synthetic routes to substituted piperidines

Author: BenchChem Technical Support Team. Date: November 2025

The piperidine structural motif is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its prevalence underscores the continuous demand for efficient and versatile synthetic methodologies to access diversely substituted piperidine derivatives. This guide provides a comparative overview of three prominent synthetic strategies: the catalytic hydrogenation of pyridines, intramolecular reductive amination, and the aza-Diels-Alder reaction. Each method offers distinct advantages and is suited for different synthetic goals, as detailed below.

Comparison of Synthetic Routes

Synthetic Route General Approach Key Reagents/Catalysts Advantages Disadvantages
Catalytic Hydrogenation of Pyridines Reduction of a pre-functionalized pyridine ring.Heterogeneous catalysts (e.g., PtO₂, Rh₂O₃, Pd/C) or homogeneous catalysts (e.g., Iridium or Rhodium complexes), H₂ gas or transfer hydrogenation reagents.Atom economical, direct, often high yielding. Can provide access to cis-substituted piperidines.[1][2]Requires access to the corresponding substituted pyridine. Can be sensitive to catalyst poisoning. May require high pressure and temperature. Functional group tolerance can be an issue with some catalysts.[1]
Intramolecular Reductive Amination Cyclization of an acyclic precursor containing both an amine (or precursor) and two carbonyl groups (or equivalents).A primary amine or ammonia source, a reducing agent (e.g., NaBH₃CN, H₂/catalyst).Builds the piperidine ring from readily available acyclic precursors. Allows for the introduction of substituents at various positions. Can be performed in a one-pot fashion.Requires the synthesis of the dicarbonyl precursor. Stereocontrol can be challenging without chiral auxiliaries or catalysts.
Aza-Diels-Alder Reaction [4+2] cycloaddition between an imine (dienophile) and a diene to form a tetrahydropyridine ring.Lewis acids (e.g., BF₃·OEt₂) or organocatalysts (e.g., chiral phosphoric acids, amines).Powerful tool for stereoselective synthesis, including enantioselective variants. Convergent approach. Can generate multiple stereocenters in a single step.[3][4]Requires suitable diene and dienophile partners. The regioselectivity and stereoselectivity can be influenced by the nature of the reactants and catalyst.

Experimental Protocols

Catalytic Hydrogenation of a Substituted Pyridine (Rhodium-catalyzed)

This protocol is adapted from the work of Williams et al. and describes the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions.[1]

Procedure: A solution of the substituted pyridine (0.8 mmol) and rhodium(III) oxide (1 mg, 0.5 mol%) in trifluoroethanol (1 mL) is placed in a glass vial equipped with a stirrer bar. The vial is then placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 5 bar of hydrogen. The reaction mixture is then heated to 40 °C and stirred for 4-16 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the substituted piperidine.

Quantitative Data Example (for 4-methoxypyridine):

  • Yield: >98% (NMR yield)

  • Diastereoselectivity: Not applicable (achiral product)

Intramolecular Reductive Amination of a 1,5-Dicarbonyl Compound

This protocol is a general representation of the double reductive amination (DRA) approach for the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl compounds.

Procedure: To a solution of the 1,5-dicarbonyl compound (1.0 mmol) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane, is added an amine source, for instance, ammonium formate (1.5-2.0 equiv.). The mixture is stirred at room temperature for a period to allow for imine/enamine formation. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.), is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched, typically with water or a buffer solution, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data Example (synthesis of a deoxynojirimycin analogue):

  • Yield: 73%[5]

  • Stereoselectivity: Often substrate-controlled, leading to a specific diastereomer.

Organocatalytic Asymmetric Aza-Diels-Alder Reaction

This protocol is based on the work of Jiang et al. and describes a multicomponent reaction to synthesize highly substituted tetrahydropyridines.[3]

Procedure: To a solution of the 1,3-dicarbonyl compound (0.25 mmol) and the β-nitroolefin (0.25 mmol) in dichloromethane (0.2 mL) is added the quinine-derived squaramide catalyst (0.5 mol%). The mixture is stirred at room temperature for 24 hours. Then, the aldimine (0.5 mmol) is added, and the reaction is cooled to -25 °C and stirred for an additional 1.5 to 4 days. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the substituted tetrahydropyridine.

Quantitative Data Example (for a specific set of reactants):

  • Yield: 88%

  • Diastereomeric Ratio: >20:1

  • Enantiomeric Excess: 98% ee

Visualization of Synthetic Routes

Catalytic_Hydrogenation Pyridine Substituted Pyridine Catalyst Catalyst (e.g., Rh₂O₃, PtO₂) + H₂ or H-donor Pyridine->Catalyst Piperidine Substituted Piperidine Catalyst->Piperidine Reduction

Caption: Catalytic Hydrogenation of a Substituted Pyridine.

Reductive_Amination Dicarbonyl 1,5-Dicarbonyl Compound Iminium Iminium/Enamine Intermediate Dicarbonyl->Iminium Amine Amine Source (e.g., NH₄⁺HCO₂⁻) Amine->Iminium ReducingAgent Reducing Agent (e.g., NaBH₃CN) Iminium->ReducingAgent Piperidine Substituted Piperidine ReducingAgent->Piperidine Reduction & Cyclization

Caption: Intramolecular Reductive Amination.

Aza_Diels_Alder Diene Diene Catalyst Organocatalyst or Lewis Acid Diene->Catalyst Imine Imine (Dienophile) Imine->Catalyst Tetrahydropyridine Substituted Tetrahydropyridine Catalyst->Tetrahydropyridine [4+2] Cycloaddition

Caption: Aza-Diels-Alder Reaction.

References

A Comparative Guide to the Analytical Cross-Validation of 4-Butyl-2-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the analytical cross-validation of 4-Butyl-2-methylpiperidine, a substituted piperidine derivative. Due to the limited availability of public-domain experimental data for this specific molecule, this guide establishes a comparative analysis with structurally similar compounds. The methodologies and expected data are based on established analytical techniques for the characterization of piperidine derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Analytical Data

For a comprehensive cross-validation, a multi-technique approach is essential. The following tables summarize the expected analytical data for this compound and compare it with publicly available data for related piperidine compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR Chemical Shifts (ppm)13C NMR Chemical Shifts (ppm)Data Source
This compound (Expected) Signals corresponding to butyl and methyl groups, along with piperidine ring protons. Specific shifts would require experimental determination or computational prediction.Resonances for all unique carbon atoms in the butyl chain, the methyl group, and the piperidine ring.-
1-Butyl-4-methylpiperidineSpectra available.[1]Spectra available.[1]PubChem CID: 4104802[1]
4-Methylpiperidine1H NMR data is publicly available.[2][3]13C NMR data is publicly available.[2]PubChem CID: 69381[2]
2-MethylpiperidineSpectral data available in the NIST WebBook.[4][5][6]Spectral data available in the NIST WebBook.[4][5][6]NIST Chemistry WebBook[4][5][6]

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Patterns (Expected)Data Source
This compound 155.29Fragmentation leading to the loss of the butyl group, the methyl group, and characteristic piperidine ring cleavages.-
1-Butyl-4-methylpiperidine155.28[1]GC-MS data available, showing characteristic fragments.PubChem CID: 4104802[1]
4-Methylpiperidine99.17[2]GC-MS data available.[2]PubChem CID: 69381[2]
2-Methylpiperidine99.1741[4][5][6]Mass spectrum available in the NIST WebBook.[6]NIST Chemistry WebBook[4][5][6]

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm-1)Data Source
This compound (Expected) C-H stretching (alkanes), N-H stretching (secondary amine), and C-N stretching.-
1-Butyl-4-methylpiperidineFTIR spectra available.[1]PubChem CID: 4104802[1]
4-MethylpiperidineFTIR spectra available.[2]PubChem CID: 69381[2]
2-MethylpiperidineIR spectrum available in the NIST WebBook.[4][5]NIST Chemistry WebBook[4][5]

Experimental Protocols

The following are generalized experimental protocols for the analytical characterization of a novel piperidine derivative like this compound. These protocols are based on common practices for the analysis of small organic molecules.[7][8][9]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Experiments:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • 13C NMR: Determines the number of different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon correlations for unambiguous structure elucidation.

2.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS).

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Analysis: The sample is ionized (e.g., by electron impact for GC-MS) and the mass-to-charge ratio of the resulting ions is measured.

2.3 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet for solid samples.

  • Analysis: The instrument measures the absorption of infrared radiation by the sample, resulting in a spectrum that shows characteristic absorption bands for different functional groups.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the analytical cross-validation of a newly synthesized compound like this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation PurityAssessment Purity Assessment StructureElucidation->PurityAssessment ComparativeAnalysis Comparative Analysis with Related Compounds StructureElucidation->ComparativeAnalysis FinalReport Final Report & Data Archiving PurityAssessment->FinalReport ComparativeAnalysis->FinalReport

Analytical Cross-Validation Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.